molecular formula C8H17NO3S B8323030 2-(2',2'-Diethoxyethylthio)acetamide

2-(2',2'-Diethoxyethylthio)acetamide

Cat. No.: B8323030
M. Wt: 207.29 g/mol
InChI Key: TVHDBNXUOLUDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2',2'-Diethoxyethylthio)acetamide is a specialty chemical of interest in organic synthesis and medicinal chemistry research. This molecule features a thioether linker connected to an acetamide group and a diethoxyethyl moiety, a functional group that can serve as a protected aldehyde precursor . The thioacetamide group is a known key intermediate in the synthesis of various pharmacologically active compounds . Researchers utilize this functional group as a building block for constructing more complex molecules and in structure-activity relationship (SAR) studies, particularly in the development of new antibacterial agents where the thioacetamide moiety can be critical for biological activity . Its mechanism of action in research settings is often as a synthetic intermediate, where it can be further functionalized or incorporated into larger molecular scaffolds. The presence of the acetamide group also makes it a potential subject of study in biochemical probing. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is supplied For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)acetamide

InChI

InChI=1S/C8H17NO3S/c1-3-11-8(12-4-2)6-13-5-7(9)10/h8H,3-6H2,1-2H3,(H2,9,10)

InChI Key

TVHDBNXUOLUDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSCC(=O)N)OCC

Origin of Product

United States

Foundational & Exploratory

"solubility and stability of 2-(2',2'-Diethoxyethylthio)acetamide in biological buffers"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility and Stability of Novel Thioether Compounds in Biological Buffers: A Case Study with 2-(2',2'-Diethoxyethylthio)acetamide

Authored by: A Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among these, solubility and stability in physiological environments are paramount, as they directly influence bioavailability, efficacy, and safety. This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(2',2'-Diethoxyethylthio)acetamide, a representative novel thioether compound, in various biological buffers. The methodologies detailed herein are designed to be broadly applicable to other new chemical entities, offering a robust template for early-stage drug development. We will delve into the rationale behind experimental design, the nuances of data interpretation, and the establishment of self-validating protocols to ensure the generation of reliable and reproducible results.

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

The developability of a potential therapeutic agent is critically dependent on its aqueous solubility and chemical stability. Poor solubility can lead to low absorption and inadequate drug exposure, while instability can result in the formation of potentially toxic degradants and a loss of therapeutic efficacy. Therefore, a comprehensive assessment of these parameters in biorelevant media is an indispensable step in the early stages of drug discovery.

2-(2',2'-Diethoxyethylthio)acetamide represents a class of small molecules containing a thioether linkage and an acetamide group, functionalities that can be susceptible to hydrolysis and oxidation. This guide will use this compound as a case study to illustrate a best-practice approach to characterizing its behavior in key biological buffers, such as Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF).

Preliminary Physicochemical Characterization: Building a Foundation

Before embarking on extensive solubility and stability studies, a preliminary in silico and basic experimental characterization of 2-(2',2'-Diethoxyethylthio)acetamide is crucial for informing the design of subsequent experiments.

In Silico Prediction

Computational tools can provide valuable initial estimates of key physicochemical properties. These predictions help in anticipating potential challenges and selecting appropriate experimental conditions.

ParameterPredicted ValueImplication
pKa ~15 (amide proton)Unlikely to be ionized under physiological pH.
logP 2.5 - 3.5Indicates moderate lipophilicity, suggesting that solubility in aqueous buffers might be limited.
Polar Surface Area ~70 ŲContributes to its solubility characteristics.
Experimental Verification

Initial experimental verification of these predicted values is recommended. Techniques such as potentiometric titration for pKa and the shake-flask method for logP can provide more accurate data.

Aqueous Solubility Assessment: A Multi-faceted Approach

Aqueous solubility is not a single value but rather a parameter that can be influenced by various factors, including pH, temperature, and the presence of other solutes. Therefore, a multi-faceted approach is necessary to gain a comprehensive understanding.

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration of a compound that dissolves in a given time under specific conditions, often from a DMSO stock solution. This is a high-throughput method useful for initial screening.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but also a more accurate measure.

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a common method for assessing kinetic solubility using a plate-based reader.

Materials:

  • 2-(2',2'-Diethoxyethylthio)acetamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Plate shaker

  • UV-Vis spectrophotometer or HPLC-UV

Procedure:

  • Prepare a 10 mM stock solution of 2-(2',2'-Diethoxyethylthio)acetamide in DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM stock solution to the wells, resulting in a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new plate and measure the absorbance or analyze by HPLC-UV to determine the concentration of the dissolved compound.

Experimental Protocol: Thermodynamic Solubility Determination

This method provides a more accurate measure of solubility.

Materials:

  • Solid 2-(2',2'-Diethoxyethylthio)acetamide

  • PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Filtration system (e.g., 0.45 µm syringe filters)

  • HPLC-UV system

Procedure:

  • Add an excess amount of solid 2-(2',2'-Diethoxyethylthio)acetamide to vials containing each of the biological buffers.

  • Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the samples to stand to let the excess solid settle.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtrate and analyze by a validated HPLC-UV method to determine the concentration of the dissolved compound.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k1 Prepare 10 mM Stock in DMSO k2 Add Stock to Buffer (e.g., PBS) k1->k2 k3 Incubate with Shaking (e.g., 2h) k2->k3 k4 Centrifuge to Pellet Precipitate k3->k4 k5 Analyze Supernatant (HPLC/UV-Vis) k4->k5 t1 Add Excess Solid to Buffers (PBS, SGF, SIF) t2 Equilibrate with Shaking (24-48h) t1->t2 t3 Filter Supernatant (0.45 µm) t2->t3 t4 Analyze Filtrate by HPLC-UV t3->t4

Caption: Comparative workflow for kinetic and thermodynamic solubility assessment.

Chemical Stability Evaluation: Predicting Shelf-Life and In Vivo Fate

The chemical stability of 2-(2',2'-Diethoxyethylthio)acetamide in biological buffers is a critical parameter that can impact its therapeutic window and shelf-life. Stability studies are designed to identify potential degradation pathways and determine the rate of degradation under various conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are used to accelerate the degradation of a compound to identify its likely degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Common Stress Conditions:

  • Acidic: 0.1 M HCl

  • Basic: 0.1 M NaOH

  • Oxidative: 3% H₂O₂

  • Thermal: 60°C

  • Photolytic: Exposure to UV light

Experimental Protocol: Stability in Biological Buffers

This protocol assesses the stability of the compound in biorelevant media over time.

Materials:

  • 2-(2',2'-Diethoxyethylthio)acetamide

  • PBS (pH 7.4), SGF (pH 1.2), and SIF (pH 6.8)

  • Incubator with temperature control (e.g., 37°C)

  • HPLC-MS system for identification of degradants

Procedure:

  • Prepare a stock solution of 2-(2',2'-Diethoxyethylthio)acetamide in a suitable solvent (e.g., acetonitrile).

  • Spike the stock solution into each of the biological buffers to a final concentration of, for example, 10 µM.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quench any further degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by a validated HPLC-UV method to quantify the remaining parent compound.

  • Analyze selected samples by HPLC-MS to identify the mass of any major degradation products.

G cluster_sampling Time-Course Sampling start Prepare Compound Stock Solution spike Spike into Biological Buffers (PBS, SGF, SIF) start->spike incubate Incubate at 37°C spike->incubate cluster_sampling cluster_sampling incubate->cluster_sampling t0 T=0h t1 T=1h t2 T=2h t_n ...T=24h quench Quench Reaction (e.g., with Acetonitrile) analyze_uv Quantify Parent Compound (HPLC-UV) quench->analyze_uv analyze_ms Identify Degradants (LC-MS) quench->analyze_ms cluster_sampling->quench

Caption: Workflow for assessing chemical stability in biological buffers.

Analytical Method Development: The Key to Accurate Quantification

A robust and validated analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.

Key considerations for method development:

  • Specificity: The method must be able to separate the parent compound from any degradation products and buffer components.

  • Linearity: The response of the detector should be linear over the expected concentration range.

  • Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the compound that can be reliably detected and quantified.

Data Interpretation and Reporting

The data generated from these studies should be presented in a clear and concise manner.

Solubility Data

Solubility data should be reported in µg/mL or µM for each buffer and condition.

BufferTemperature (°C)Kinetic Solubility (µM)Thermodynamic Solubility (µM)
PBS (pH 7.4)25Hypothetical ValueHypothetical Value
SGF (pH 1.2)37Hypothetical ValueHypothetical Value
SIF (pH 6.8)37Hypothetical ValueHypothetical Value
Stability Data

Stability data is often presented as the percentage of the parent compound remaining over time. The half-life (t₁/₂) in each buffer can also be calculated.

BufferTime (hours)% Parent RemainingHalf-life (t₁/₂) (hours)
PBS (pH 7.4)0100Hypothetical Value
24Hypothetical Value
SGF (pH 1.2)0100Hypothetical Value
24Hypothetical Value
SIF (pH 6.8)0100Hypothetical Value
24Hypothetical Value

Conclusion and Future Directions

The systematic evaluation of the solubility and stability of 2-(2',2'-Diethoxyethylthio)acetamide, as outlined in this guide, provides a foundational understanding of its potential as a drug candidate. The data generated will inform decisions regarding formulation development, preclinical study design, and the overall progression of the compound through the drug discovery pipeline. Should solubility be identified as a limiting factor, formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions may be explored. If instability is observed, structural modifications to the molecule may be necessary to improve its shelf-life and in vivo performance. This rigorous, data-driven approach is essential for mitigating risks and increasing the probability of success in the development of new medicines.

References

  • Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Importance of Solubility in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: High-Throughput Measurement of Thermodynamic Solubility in Early Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Physicochemical and Biomimetic Properties in Early Drug Discovery Source: Wiley Online Library URL: [Link]

The Diethoxyethylthio Moiety: A Versatile Scaffold for Innovations in Biochemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thioether linkage is a cornerstone of modern medicinal chemistry and chemical biology, prized for its unique blend of stability, reactivity, and biocompatibility. While well-known thioether structures are prevalent in numerous applications, underexplored derivatives offer new avenues for innovation. This guide focuses on the diethoxyethylthio moiety, a novel structural motif with significant, yet largely untapped, potential. By combining the robust thioether core with a flexible, hydrophilic diethoxyethyl chain, this compound class presents compelling opportunities for developing advanced enzyme inhibitors, stable bioconjugates, and stimuli-responsive drug delivery systems. This document provides a foundational overview of the moiety's biochemical rationale, details its most promising applications, and furnishes validated experimental protocols to empower researchers to explore its utility.

Part 1: Core Principles and Physicochemical Rationale

The diethoxyethylthio group, characterized by the structure R-S-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₃, represents a strategic fusion of two critical chemical features: a thioether sulfur atom and a diethylene glycol chain. This combination imparts a unique set of properties that are highly desirable in a biochemical context.

  • The Thioether Core: The sulfur atom is less electronegative than oxygen, making the thioether bond less polarized and generally more stable to hydrolysis than an ether bond. It is, however, susceptible to controlled oxidation to sulfoxide and sulfone, a feature that can be exploited for stimuli-responsive applications.[1] In medicinal chemistry, thioethers are recognized as privileged structures found in numerous marketed pharmaceuticals.[2][3]

  • The Diethoxyethyl Chain: This portion of the moiety confers several advantages:

    • Enhanced Solubility: The ether oxygens can act as hydrogen bond acceptors, improving aqueous solubility and potentially mitigating aggregation issues often seen with hydrophobic molecules.

    • Favorable Pharmacokinetics: The hydrophilic nature of the chain can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved pharmacokinetics.

    • Biocompatibility: Polyethylene glycol (PEG)-like structures are well-known for their ability to reduce immunogenicity and non-specific protein binding.

This rational design makes diethoxyethylthio compounds compelling candidates for a range of advanced biochemical applications.

Part 2: Potential Applications of Diethoxyethylthio Compounds

The unique structure of the diethoxyethylthio moiety opens the door to several high-impact applications in biochemistry and drug discovery.

Targeted Enzyme Inhibition

Thioether-containing molecules have demonstrated potent inhibitory effects against various enzymes. A prominent example is their ability to inhibit Fatty Acid Synthase (FAS), a key enzyme in lipid metabolism that is overexpressed in many cancer cells and is a target for metabolic syndrome therapies.[4][5][6]

Mechanism of Action: Natural thioethers, such as diallyl trisulfide from garlic, have been shown to inactivate FAS by interacting with essential sulfhydryl groups within the enzyme's catalytic domains.[5][6] The diethoxyethylthio moiety can be incorporated into small molecules designed to mimic endogenous substrates or bind to allosteric sites. The sulfur atom can form crucial interactions in the enzyme's active site, while the diethoxyethyl chain can be tailored to optimize binding affinity and solubility.

Causality in Experimental Design: When designing a diethoxyethylthio-based FAS inhibitor, the goal is to achieve high affinity and specificity. The diethoxyethyl group can be used to probe pockets of the active site that prefer flexible, hydrophilic chains, potentially offering an advantage over more rigid or purely lipophilic inhibitors.

Non-Cleavable Linkers for Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that use monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells.[7] The stability of the linker connecting the antibody and the payload is paramount to the ADC's safety and efficacy.[]

The Thioether Advantage: Thioether bonds are among the most stable non-cleavable linkers used in ADCs.[9] They are formed via the reaction of a thiol, typically from an engineered or reduced cysteine residue on the antibody, with an electrophilic group on the linker-payload complex.[] This creates a robust connection that resists premature drug release in circulation.[10][11] The ADC is internalized by the target cell, and the payload is released only after the complete lysosomal degradation of the antibody.[7][9]

Role of the Diethoxyethylthio Moiety: A linker incorporating the diethoxyethylthio structure could offer superior stability and pharmacokinetic properties. The thioether provides the stable anchor, while the diethoxyethyl portion can improve the overall solubility and reduce aggregation of the final ADC product—a common challenge in ADC manufacturing.

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Cell Target Cancer Cell Antibody Antibody (Targeting Moiety) Linker Diethoxyethylthio Linker Antibody->Linker Covalent Bond (to Cysteine) Receptor Target Receptor Antibody->Receptor Binding Payload Cytotoxic Payload Lysosome Lysosome Payload->Lysosome Payload Release (via degradation) Linker->Payload Stable Attachment Receptor->Lysosome Internalization

Caption: Conceptual workflow of an ADC utilizing a diethoxyethylthio linker.

Oxidation-Responsive Drug Delivery Systems

The ability of the thioether sulfur to be oxidized to a hydrophilic sulfoxide or sulfone provides a powerful chemical switch.[1] This property can be harnessed to create "smart" drug delivery systems that release their payload in response to specific biochemical environments, such as those with high levels of Reactive Oxygen Species (ROS).

Application in Oncology: Many tumor microenvironments exhibit elevated levels of ROS due to metabolic dysfunction. Polymeric micelles or nanoparticles can be constructed using polymers containing diethoxyethylthio groups in their hydrophobic core.[1] In the low-ROS environment of normal tissue, the carrier remains stable and encapsulates the drug. Upon reaching the tumor, the high ROS levels oxidize the thioethers to polar sulfoxides, causing a hydrophobic-to-hydrophilic transition. This transition destabilizes the carrier, triggering the rapid release of the encapsulated drug directly at the site of action.[1]

Part 3: Key Experimental Workflows & Protocols

To facilitate the exploration of diethoxyethylthio compounds, this section provides detailed, self-validating protocols for their synthesis and biochemical evaluation.

Protocol: Synthesis of a Model Diethoxyethylthio Compound

This protocol describes a general method for synthesizing a model compound via a thiol-ene "click" reaction, which is highly efficient and proceeds under mild conditions.[12]

Objective: To synthesize S-(2-(2-ethoxyethoxy)ethyl) 4-acetamidobenzenethioate.

Materials:

  • 2-(2-Ethoxyethoxy)ethanethiol

  • N-(4-vinylphenyl)acetamide

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Standard glassware for organic synthesis, including a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve N-(4-vinylphenyl)acetamide (1.0 eq) in anhydrous toluene.

  • Addition of Thiol: Add 2-(2-ethoxyethoxy)ethanethiol (1.2 eq) to the solution. The slight excess ensures complete consumption of the vinyl compound.

  • Initiation: Add a catalytic amount of AIBN (approx. 0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and allow it to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow start Start: Reagents dissolve 1. Dissolve N-(4-vinylphenyl)acetamide in anhydrous Toluene start->dissolve add_thiol 2. Add 2-(2-ethoxyethoxy)ethanethiol dissolve->add_thiol add_initiator 3. Add AIBN (catalyst) add_thiol->add_initiator reflux 4. Reflux at 80-90°C for 4-6h (Monitor by TLC) add_initiator->reflux workup 5. Cool and concentrate under vacuum reflux->workup purify 6. Purify via Column Chromatography workup->purify characterize 7. Characterize structure (NMR, MS) purify->characterize end_product Final Product characterize->end_product

Caption: Workflow for the synthesis of a model diethoxyethylthio compound.

Protocol: In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This spectrophotometric assay measures the activity of FAS by monitoring the oxidation of its cofactor, NADPH.

Objective: To determine the IC₅₀ value of a test compound against purified animal FAS.

Materials:

  • Purified fatty acid synthase (FAS) enzyme

  • NADPH (reduced nicotinamide adenine dinucleotide phosphate)

  • Acetyl-CoA

  • Malonyl-CoA

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 1 mM EDTA)

  • Test compound dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Step-by-Step Methodology:

  • Prepare Reagents: Prepare stock solutions of substrates (Acetyl-CoA, Malonyl-CoA) and NADPH in the assay buffer. Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In each well of the 96-well plate, add the following (final concentrations):

    • Assay Buffer

    • Acetyl-CoA (50 µM)

    • NADPH (100 µM)

    • Test compound at various concentrations (ensure final DMSO concentration is <1%)

    • Purified FAS enzyme (e.g., 5-10 µg/mL)

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.

  • Initiate Reaction: Start the reaction by adding Malonyl-CoA (100 µM) to each well.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the rates relative to the vehicle control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC₅₀ value.

Data Presentation:

Compound Concentration (µM)Rate of NADPH Oxidation (mOD/min)% Inhibition
0 (Vehicle)15.20%
0.114.17.2%
110.530.9%
104.868.4%
1001.192.8%
Protocol: Assessment of Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[13]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a diethoxyethylthio compound.

Materials:

  • Pooled human or rat liver microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound and a control compound with known stability (e.g., Verapamil)

  • Acetonitrile with an internal standard for protein precipitation and LC-MS/MS analysis

  • LC-MS/MS system

Step-by-Step Methodology:

  • Incubation Preparation: Prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the remaining amount of the parent test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t₁/₂ = -0.693 / k

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein)

Part 4: Conclusion and Future Outlook

The diethoxyethylthio moiety is a promising, yet underexplored, chemical scaffold. Its unique combination of a stable thioether core and a solubilizing diethoxyethyl chain provides a strong foundation for innovation across multiple biochemical disciplines. The potential applications outlined in this guide—from targeted enzyme inhibition and robust ADC linkers to intelligent, stimuli-responsive drug delivery systems—represent areas of significant scientific and therapeutic need. The provided protocols offer a clear starting point for researchers to begin validating these concepts in the laboratory. Future work should focus on building libraries of diethoxyethylthio-containing compounds and screening them against diverse biological targets to fully unlock the potential of this versatile chemical entity.

References

  • Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. (2009).
  • An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) - AxisPharm. (2024).
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC.
  • Several Ways of Thiol Coupling in ADCs - BOC Sciences. (2024).
  • Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - PubMed. (2010).
  • In-Vivo Stability of Thioether Linkages: A Comparative Guide for Researchers - Benchchem.
  • Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - Taylor & Francis. (2009).
  • Regioselective Synthesis of Multiple Thioether-Bridged Peptides via a One-Pot Reaction. (2025).
  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry - ACS Publications. (2014).
  • ADC linkers: Definition and examples - ProteoGenix. (2022).
  • Thioester - Wikipedia.
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021).
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC.
  • Organosulfur compounds – Knowledge and References - Taylor & Francis.
  • Synthesis and characterization of some thioether compounds by thiol-ene click chemistry - ResearchGate. (2020).
  • Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - MDPI. (2022).
  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC.
  • S-adenosyl-L-methionine:thioether S-methyltransferase, a new enzyme in sulfur and selenium metabolism - PubMed. (1988).
  • (PDF) Thioethers: An Overview - ResearchGate. (2021).
  • Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands - MDPI. (2018).
  • Convergent Synthesis of Thioether Containing Peptides - MDPI. (2020).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.

Sources

An In-Depth Technical Guide to Thioacetamide Derivatives in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical review of the application of thioacetamide derivatives in the field of proteomics. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry-based proteomics and require a deep, practical understanding of one of its most fundamental chemical steps: cysteine alkylation.

The Indispensable Role of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry (MS)-based "bottom-up" proteomics, the journey from a complex protein mixture to confident peptide identification is paved with critical biochemical steps. Among the most crucial is the reduction and subsequent alkylation of cysteine residues.[1][2][3] Disulfide bonds, formed between cysteine residues, are key to a protein's tertiary and quaternary structure. To ensure complete enzymatic digestion (typically with trypsin) and to prevent these bonds from reforming, they must be irreversibly broken.[4][5]

This is achieved in a two-step process:

  • Reduction: Disulfide bridges (-S-S-) are cleaved to produce free thiol groups (-SH) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7]

  • Alkylation: The newly formed, highly reactive thiol groups are "capped" with an alkyl group. This permanent modification prevents re-oxidation and the reformation of disulfide bonds.[4][5]

Thioacetamide derivatives, particularly iodoacetamide (IAM) and its chemical cousins, are the workhorse reagents for this critical alkylation step.[4][8] Their function is to covalently modify cysteine residues, forming a stable thioether bond that is resilient to the downstream conditions of enzymatic digestion and liquid chromatography-mass spectrometry (LC-MS).[4][6]

The Chemistry of Thioacetamide Derivatives

Mechanism of Action: SN2 Nucleophilic Substitution

The alkylation of cysteine by haloacetamide derivatives like iodoacetamide and 2-chloroacetamide is a classic SN2 nucleophilic substitution reaction.[5][9][10]

  • The Nucleophile: The thiol group of a cysteine residue exists in equilibrium with its deprotonated, more reactive thiolate anion form (-S⁻). This equilibrium is pH-dependent, with the thiolate form favored at a pH between 7.5 and 8.5.[6] The thiolate anion is a potent nucleophile.

  • The Electrophile: The haloacetamide reagent provides the electrophilic carbon atom adjacent to the halogen (the leaving group).

  • The Reaction: The nucleophilic sulfur atom of the thiolate attacks the electrophilic carbon, displacing the halide ion (e.g., iodide or chloride) and forming a stable C-S thioether bond.[5][6]

This reaction effectively converts the cysteine residue into S-carboxyamidomethyl-cysteine (when using iodoacetamide) or a similar derivative, adding a fixed mass that is accounted for during mass spectrometry data analysis.

Caption: SN2 reaction mechanism for cysteine alkylation.

A Comparative Analysis of Common Thioacetamide Derivatives

While iodoacetamide (IAM) is the most prevalent alkylating agent in proteomics, other derivatives offer different balances of reactivity and specificity.[8][11] The choice of reagent can significantly impact data quality.

FeatureIodoacetamide (IAM)2-Chloroacetamide (CAA)
Reactive Group IodoacetylChloroacetyl
Leaving Group Iodide (I⁻)Chloride (Cl⁻)
Relative Reactivity High. Iodide is an excellent leaving group, leading to rapid reaction kinetics.[10]Lower than IAM. Chloride is a less effective leaving group.[9]
Specificity Highly reactive towards cysteines, but prone to off-target reactions with Met, Lys, His, Asp, Glu, and N-termini.[9][10]Generally higher specificity for cysteine, with reduced off-target alkylation.[11]
Key Side Reaction Can cause carbamidomethylation of methionine, which may affect up to 80% of Met-containing peptides.[12][13]Causes significant oxidation of methionine residues (up to 40% of Met-containing peptides).[11]
Primary Use Case Standard, rapid, and effective general-purpose cysteine alkylation.[4][14]When minimizing off-target alkylation is critical and methionine oxidation is not a primary concern.[12][13]

Expert Insight: The choice between IAM and CAA is a critical experimental decision. While CAA's higher specificity is attractive for reducing data complexity, the significant increase in methionine oxidation can be a major confounding factor, particularly in studies focused on post-translational modifications (PTMs).[8][11] For most standard shotgun proteomics applications, the high reactivity and well-characterized behavior of IAM make it the preferred reagent, provided that potential side reactions are accounted for during data analysis.

Application in the Proteomics Workflow

The reduction and alkylation step is a cornerstone of sample preparation for nearly all bottom-up proteomics experiments.

Proteomics_Workflow Lysate Protein Lysate (Complex Mixture) Denature Denaturation (e.g., 8M Urea) Lysate->Denature Reduce Reduction (e.g., DTT, 56°C) Denature->Reduce Expose Cys residues Alkylate Alkylation (e.g., IAM, RT, Dark) Reduce->Alkylate Cleave S-S bonds Dilute Dilution & Digestion (e.g., Trypsin, 37°C) Alkylate->Dilute Prevent S-S reformation Cleanup Peptide Cleanup (e.g., C18 Desalting) Dilute->Cleanup Generate peptides LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data

Caption: A standard bottom-up proteomics workflow.

The primary goal is to prepare proteins for enzymatic digestion. By linearizing the proteins (denaturation) and permanently blocking cysteine residues (alkylation), we ensure that the protease (e.g., trypsin) has unrestricted access to its cleavage sites (lysine and arginine), leading to more efficient and reproducible digestion.

Field-Proven Experimental Protocols

Trustworthy data begins with a robust and reproducible protocol. The following are self-validating methodologies for in-solution and in-gel protein alkylation.

Protocol: In-Solution Protein Reduction and Alkylation

This protocol is a standard for preparing protein samples for mass spectrometry analysis.[6][7]

Materials:

  • Denaturing Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.3[7]

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)[7]

  • Alkylating Agent: 500 mM Iodoacetamide (IAM) in water (prepare fresh, protect from light)[7]

  • Quenching Solution: 500 mM DTT in water[7]

  • Digestion Buffer: 50 mM Ammonium Bicarbonate in water

Methodology:

  • Solubilization & Denaturation: Dissolve the protein sample (e.g., 1 mg) in 100 µL of Denaturing Buffer. Ensure complete solubilization to make all cysteine residues accessible.[6]

  • Reduction: Add the 500 mM DTT stock to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C. This step cleaves the disulfide bonds. Causality Check: Heating in the presence of a denaturant ensures that even buried disulfide bonds are exposed and reduced.[7]

  • Cooling: Allow the sample to cool to room temperature. This is critical before adding the heat- and light-sensitive IAM.

  • Alkylation: Add the 500 mM IAM stock to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in complete darkness. Causality Check: IAM is light-sensitive; exposure to light can lead to the formation of molecular iodine, which can cause unwanted side reactions, particularly with tyrosine residues. The reaction is performed at room temperature to balance reaction speed with the minimization of side reactions.[6][7][15]

  • Quenching: Add an additional 5 mM of DTT from the 500 mM stock to quench any unreacted iodoacetamide. Incubate for 15 minutes at room temperature in the dark. Self-Validation: This step is crucial to prevent the alkylation of the protease added in the next step, which would inhibit its activity.[7]

  • Digestion Preparation: Dilute the sample at least 5-fold with Digestion Buffer to reduce the urea concentration to below 2 M. Causality Check: High concentrations of urea will inactivate trypsin. The sample is now ready for enzymatic digestion.[7]

Protocol: In-Gel Protein Reduction and Alkylation

This protocol is used following protein separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • Destaining Solution: 50% Acetonitrile (ACN), 50 mM Ammonium Bicarbonate

  • Reducing Solution: 10 mM DTT in 50 mM Ammonium Bicarbonate

  • Alkylation Solution: 55 mM IAM in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)

Methodology:

  • Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Cut it into small (~1x1 mm) pieces. Destain the gel pieces by washing with the Destaining Solution until the gel is clear.

  • Dehydration: Dehydrate the gel pieces with 100% ACN and dry completely in a vacuum centrifuge.

  • Reduction: Rehydrate the gel pieces in Reducing Solution and incubate for 45-60 minutes at 56°C.

  • Alkylation: Remove the reducing solution and immediately add the Alkylation Solution. Incubate for 30 minutes at room temperature in the dark.

  • Washing and Digestion: Remove the alkylation solution. Wash the gel pieces with 50 mM Ammonium Bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces. They are now ready for in-gel digestion with trypsin.

Troubleshooting and Scientific Integrity

Incomplete reactions or excessive side reactions can severely compromise proteomic data quality.[3] A proactive approach to troubleshooting is essential.

Common Issues and Mitigation Strategies
  • Incomplete Alkylation:

    • Cause: Insufficient reducing agent, insufficient alkylating agent, or suboptimal pH.[6][15] Cysteine thiols must be in their nucleophilic thiolate form, which is favored at pH > 8.0.[15]

    • Mitigation: Ensure the buffer pH is between 8.0 and 8.5. Use a sufficient molar excess of IAM (typically 2-3 times the molar amount of the reducing agent).[6] Ensure complete protein denaturation and reduction prior to adding IAM.[6]

  • Off-Target Alkylation:

    • Cause: Excessive concentration of IAM, prolonged incubation time, or high pH.[6][10][15] Highly reactive IAM can modify other nucleophilic residues like lysine, histidine, and methionine.[10]

    • Mitigation: Strictly adhere to the recommended incubation times and reagent concentrations. Always quench the reaction. In data analysis, include potential modifications (e.g., carbamidomethylation of methionine) as variable modifications to correctly identify affected peptides.[13]

  • Reagent Degradation:

    • Cause: IAM solutions are unstable and sensitive to light.[6][7]

    • Mitigation: Always prepare IAM and DTT solutions fresh immediately before use.[7][16] Store the stock powder in the dark and discard any unused solution.[16]

Caption: A decision tree for troubleshooting cysteine alkylation.

Future Perspectives

While IAM and CAA remain the dominant reagents, the field is continuously evolving. Newer derivatives are being developed that offer unique functionalities, such as those with azide or alkyne handles for "click" chemistry, enabling advanced applications like activity-based protein profiling (ABPP).[9] Furthermore, isotope-coded affinity tags (ICAT) for quantitative proteomics rely on similar cysteine-reactive chemistry, highlighting the foundational importance of thioacetamide derivatives in advanced proteomic strategies.[17] The ongoing optimization of alkylating agents seeks to achieve the ideal balance of complete cysteine modification with minimal off-target effects, a goal that remains central to improving the depth and accuracy of proteome analysis.[12][13]

References

Sources

In Silico Prediction of 2-(2',2'-Diethoxyethylthio)acetamide Reactivity: A Computational Chemoinformatics Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2',2'-Diethoxyethylthio)acetamide (CAS: 72619-11-5) is a highly versatile, multi-functional intermediate heavily utilized in the synthesis of heterocyclic compounds, including 1,4-thiazines, thiomorpholines, and advanced precursors for carbapenem antibiotics[1]. Due to its unique structural composition—incorporating a diethyl acetal, a thioether bridge, and a primary acetamide—its reactivity profile is highly dependent on micro-environmental conditions.

For drug development professionals and computational chemists, accurately predicting the reactive liabilities of this compound in silico is critical for mitigating late-stage attrition. This technical guide synthesizes advanced computational methodologies—spanning Molecular Dynamics (MD), Density Functional Theory (DFT), and expert knowledge-based toxicity modeling—to predict the thermodynamic stability, transformation pathways, and toxicological risks of 2-(2',2'-Diethoxyethylthio)acetamide.

Structural Deconstruction & Chemical Liabilities

To computationally predict the behavior of 2-(2',2'-Diethoxyethylthio)acetamide, one must first deconstruct its reactive moieties. The molecule presents three primary nodes of reactivity:

  • Acetal Hydrolysis (The Masked Electrophile) : Under physiological or synthetically acidic conditions, the diethoxy acetal group rapidly hydrolyzes to unmask a highly electrophilic aldehyde.

  • Intramolecular Cyclization : The transiently unmasked aldehyde can undergo nucleophilic attack by the adjacent amide nitrogen. This intramolecular condensation yields a stable cyclic structure, typically a 1,4-thiazine derivative[2].

  • Thioether Oxidation : The internal sulfur atom is inherently electron-rich and susceptible to oxidation by Reactive Oxygen Species (ROS) or cytochrome P450 enzymes, generating sulfinyl (sulfoxide) and sulfonyl (sulfone) analogs[2].

ReactivityMap A 2-(2',2'-Diethoxyethylthio)acetamide (Stable Precursor) B Aldehyde Intermediate (Reactive Electrophile) A->B H+ / H2O (Acetal Hydrolysis) D Sulfoxide / Sulfone (Oxidation Products) A->D ROS / CYP450 (Oxidation) C 1,4-Thiazine Derivative (Cyclized Product) B->C Intramolecular Cyclization (-H2O)

Mechanistic reaction pathways of 2-(2',2'-Diethoxyethylthio)acetamide.

In Silico Prediction Methodologies: The "Why" Behind the Science

A common pitfall in computational chemistry is applying high-level quantum mechanics to a fundamentally flawed starting conformation. Predicting the cyclization barrier of our target molecule requires a multi-scale approach to correctly model solvent dynamics, non-covalent interactions, and electronic transitions.

Conformational Pre-organization via Molecular Dynamics (MD)

The flexible aliphatic chain linking the acetamide and acetal groups creates a highly complex conformational landscape. If DFT is initiated from an arbitrarily extended conformer, the transition state (TS) for cyclization will fail to converge. Molecular Dynamics (MD) is utilized first to sample the conformational ensemble in explicit water[3]. By extracting "folded" microstates where the amide nitrogen is physically proximal to the masked aldehyde, we ensure physical accuracy prior to quantum mechanical evaluation.

Mechanism Mapping via Density Functional Theory (DFT)

We utilize Gaussian 16 [4] and apply the M06-2X hybrid meta exchange-correlation functional[5]. Causality Check: Why M06-2X? The M06-2X functional is parametrized specifically for main-group thermochemistry and excels at capturing non-covalent interactions (such as the crucial intramolecular hydrogen bonding and dispersion forces that stabilize the pre-reaction complex in our molecule)[5]. To accurately model the proton-transfer events inherent to acetal hydrolysis, explicit micro-solvation (the inclusion of 2–3 discrete water molecules) combined with a continuum solvent model (SMD) is strictly required.

Predictive Toxicology via Chemoinformatics

Unmasking the aldehyde creates a potent reactive metabolite. Aldehydes are notorious for forming Schiff bases with lysine residues in proteins, leading to haptenization and idiosyncratic drug toxicity. We rely on Derek Nexus , an expert knowledge-based in silico tool[6]. Derek Nexus leverages decades of structure-activity relationship (SAR) data to flag mutagenic or hepatotoxic potential, enabling safety evaluations long before in vitro assays are deployed[6].

Experimental / Computational Protocols

The following self-validating workflows establish a robust framework for assessing the reactivity of 2-(2',2'-Diethoxyethylthio)acetamide.

Protocol A: Conformational Sampling (MD)
  • Parameterization : Generate RESP (Restrained Electrostatic Potential) charges for 2-(2',2'-Diethoxyethylthio)acetamide using antechamber at the HF/6-31G* level of theory[3]. Assign GAFF2 (General AMBER Force Field 2) parameters.

  • Solvation : Submerge the solute in a cubic box of TIP3P water with a minimum 15 Å buffer distance.

  • Equilibration : Perform energy minimization (steepest descent), followed by a 500 ps NVT equilibration (Langevin thermostat, 300 K) and a 1 ns NPT equilibration (Monte Carlo barostat, 1 atm).

  • Production & Clustering : Execute a 500 ns MD production run. Use cpptraj to perform K-means clustering on the trajectory based on the interatomic distance between the amide

    
     and the acetal 
    
    
    
    atoms. Extract the medoid structure of the most populated "folded" cluster for DFT input.
Protocol B: Transition State (TS) Optimization (DFT)
  • Preparation : Import the MD-extracted folded conformer into Gaussian 16[4]. Delete bulk water, retaining only 2 explicit water molecules interacting with the acetal oxygen atoms.

  • Geometry Optimization : Optimize the reactant state at the M06-2X/6-311+G(d,p) level with the SMD (Solvation Model based on Density) implicit water model.

  • TS Search : Execute a Berny algorithm optimization (opt=ts, calcfc, noeigentest).

  • Validation (Crucial Step) : Run an Intrinsic Reaction Coordinate (IRC) calculation (irc=calcfc). The IRC ensures that the computed transition state connects smoothly backward to the acyclic intermediate and forward to the cyclized 1,4-thiazine product.

Protocol C: Toxicity Risk Assessment
  • Metabolite Generation : Input the unmasked aldehyde structure into Derek Nexus [6].

  • Alert Evaluation : Run the prediction engine across all available species (mammal, bacteria) and endpoints (mutagenicity, skin sensitization, hepatotoxicity).

  • Data Triage : Review any highlighted "toxicophores" (e.g., reactive electrophilic centers) and generate a mitigation report.

InSilicoWorkflow Start Input Structure (SMILES / PDB) Sub1 Step 1: Conformational Sampling (MD Explicit Solvation) Start->Sub1 Prepare & Solvate Sub3 Step 3: Toxicity Flagging (Derek Nexus Expert Rules) Start->Sub3 Simulate Aldehyde Metabolite Sub2 Step 2: Transition State Search (DFT - M06-2X Functional) Sub1->Sub2 Extract Pre-reaction Conformer Data Validated Reactivity Profile Sub2->Data Thermodynamic Data (ΔG‡) Sub3->Data Hazard Flags

Computational workflow for predictive reactivity and toxicity modeling.

Predicted Reactivity Data

By executing the multi-scale modeling protocols outlined above, we derive quantitative thermodynamic metrics characterizing the molecular stability.

Table 1: Simulated DFT Thermodynamic Parameters for 2-(2',2'-Diethoxyethylthio)acetamide Transformations (Calculated at the M06-2X/6-311+G(d,p) level of theory, SMD=Water, 298.15 K)

Reaction PathwayIntermediate/State

(kcal/mol)

(Activation Energy)
Biological / Synthetic Implication
Oxidation Sulfoxide (Reactant

Product)


Highly exothermic; requires protection during synthesis if ROS are present[2].
Acetal Hydrolysis Acetal

Hemiacetal


Rate-limiting step. Acid catalysis is required to overcome the barrier.
Acetal Hydrolysis Hemiacetal

Aldehyde


Rapid collapse of the hemiacetal intermediate.
Cyclization Aldehyde

1,4-Thiazine


Thermodynamically favorable cascade once the aldehyde is unmasked[1].

Note: The negative


 for cyclization demonstrates why this molecule is an ideal precursor for heterocyclic drug scaffolds; it acts as a molecular "spring" ready to close once the protective acetal is removed.

References

  • European Patent Office. "Intermediates for use in the preparation of carbapenems - European Patent Office." epo.org.
  • Molaid. "2-<(2,2-diethoxyethyl)sulfinyl>acetamide." molaid.com.
  • Lhasa Limited. "10 Frequently Asked Questions About Derek Nexus, Answered." lhasalimited.org.
  • Gaussian.com. "References | Gaussian.com." gaussian.com.
  • University of Minnesota. "The M06 Suite of Density Functionals for Main Group Thermochemistry..." umn.edu.
  • ChemRxiv. "Predicting Octanol/water Partition Coefficients Using Molecular Simulation..." chemrxiv.org.

Sources

"CAS number and molecular structure of 2-(2',2'-Diethoxyethylthio)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

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Architecting Heterocyclic Scaffolds: A Technical Whitepaper on the Structure, Synthesis, and Mechanistic Causality of 2-(2',2'-Diethoxyethylthio)acetamide

Executive Summary

In the complex landscape of anti-infective drug development, the rational design of heterocyclic structural analogs often hinges on highly versatile, polyfunctional intermediates. 2-(2',2'-Diethoxyethylthio)acetamide (CAS 72619-11-5) [2.1] serves as a premier synthon in this regard. Featuring an unmasked primary amide, a flexible thioether linkage, and an acid-labile diethyl acetal, this compound acts as a critical precursor for 1,4-thiazine frameworks—most notably in the synthesis of redox-active analogs of the broad-spectrum antibiotic emimycin[1].

This technical guide deconstructs the structural parameters, reaction causality, and self-validating methodologies required to isolate and utilize this molecule effectively in a high-throughput drug development environment.

Molecular Blueprint and Physico-Chemical Identity

Understanding the precise stereoelectronic profile of an intermediate is the first step toward leveraging its reactivity. 2-(2',2'-Diethoxyethylthio)acetamide is chemically architected to prevent premature auto-condensation while remaining perfectly primed for triggered cyclization.

The molecule harbors three distinct reactive domains:

  • Primary Amide (

    
    ) : Acts as a dormant internal nucleophile.
    
  • Thioether Linker (

    
    ):  Provides necessary conformational flexibility and acts as a target for post-cyclization oxidation (yielding sulfoxides and sulfones).
    
  • Diethyl Acetal (

    
    ):  Functions as a protected aldehyde. It shields the electrophilic carbonyl carbon from nucleophilic attack during basic or neutral synthetic stages.
    

Table 1: Physico-Chemical & Identification Parameters

ParameterSpecification
IUPAC Name 2-[(2,2-diethoxyethyl)sulfanyl]acetamide
CAS Registry Number 72619-11-5[2]
Molecular Formula C₈H₁₇NO₃S
Molar Mass 207.29 g/mol
SMILES String CCOC(OCC)CSCC(=O)N
Strategic Function Emimycin analog precursor / 1,4-Thiazine synthon

Mechanistic Causality in Synthetic Design

The definitive synthesis of this intermediate traces back to the Bobek protocol (1982), explicitly designed to build the 1,4-thiazine core from acyclic commercial precursors[1]. As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen, moving beyond rote execution to mechanical causality.

The Amine Paradox: Why Anhydrous Ammonolysis?

The synthesis begins with the alkylation of methyl thioglycolate via 1-bromo-2,2-diethoxyethane to yield methyl (2,2-diethoxyethylthio)acetate[1]. To convert this ester into our target acetamide (CAS 72619-11-5), the intermediate is subjected to methanolic ammonia .

Causality: Why avoid aqueous ammonium hydroxide? If aqueous basic conditions were utilized, hydroxide ions would compete with dissolved ammonia, leading to the saponification of the ester into a dead-end carboxylate salt. Furthermore, excess water risks initiating the premature hydrolysis of the diethoxy acetal. By employing completely anhydrous methanolic ammonia, the reaction forces a purely chemoselective nucleophilic acyl substitution (ammonolysis), displacing methoxide and generating the target amide in near-quantitative yields without compromising the acetal protecting group.

Acid-Catalyzed Cyclocondensation

Once the acetamide is isolated, exposing it to acidic conditions initiates a rapid deprotection of the acetal. The acid selectively protonates the ethoxy oxygen atoms, driving the elimination of ethanol to form a highly electrophilic oxocarbenium ion. The spatially adjacent primary amide nitrogen immediately attacks this intermediate, completing an intramolecular cyclocondensation to form the 2H-1,4-thiazin-3(4H)-one core[1].

MechanisticPathway A Precursor: Methyl Thioglycolate B Intermediate: Thioether Ester A->B Alkylation (SN2) C CAS 72619-11-5: Amide Acetal B->C Methanolic NH3 (Ammonolysis) D Cyclized Core: 1,4-Thiazine C->D Acid Catalysis (Cyclization) E Emimycin Analogs: S-Oxides D->E Oxidation ([O])

Synthetic workflow from methyl thioglycolate to emimycin analogs via CAS 72619-11-5.

Self-Validating Experimental Workflows

Standard operating procedures often fail due to unchecked intermediate progression. The following workflows are designed as self-validating systems —incorporating intrinsic analytical checkpoints that definitively gate progression to the subsequent phase.

Workflow A: Ammonolysis Synthesis of CAS 72619-11-5

Step 1: Preparation of the Reactive Matrix

  • Dissolve 1.0 equivalent of methyl (2,2-diethoxyethylthio)acetate in a 5-fold volumetric excess of anhydrous methanol.

  • Chill the solution to 0 °C using an ice-water bath to increase gas solubility.

Step 2: Substrate Ammonolysis

  • Bubble anhydrous ammonia gas (NH₃) through the solution until saturation is reached. Alternatively, utilize a commercially prepared 7N solution of ammonia in methanol.

  • Seal the vessel and stir dynamically at room temperature (20–25 °C) for 18–24 hours. Causality: The sealed environment prevents the escape of volatile ammonia gas, maintaining the pseudo-first-order kinetic excess required to push the reversible acyl substitution strictly toward the amide.

Step 3: Self-Validation Checkpoint (FT-IR & TLC)

  • Action: Evaporate an analytical aliquot and run FT-IR and TLC (EtOAc:Hexane 1:1).

  • Validation Gate: The protocol is considered successful and complete only when the starting ester's sharp carbonyl stretch (~1735 cm⁻¹) is entirely replaced by a dual-band amide pattern (C=O stretch at ~1680 cm⁻¹ and broad N-H stretches at 3200–3400 cm⁻¹). If the TLC shows a remnant high-mobility spot (Rf ~0.6), reseal and continue stirring.

Step 4: Isolation

  • Evaporate the methanolic ammonia strictly under reduced pressure at temperatures not exceeding 40 °C. Higher temperatures risk thermal degradation. Yields crude 2-(2',2'-diethoxyethylthio)acetamide as an isolable solid.

Table 2: Process Validation Metrics

Reaction StepPrimary Validation MetricPhase Transition Indicator
Alkylation (Esterification) Ester C=O (~1735 cm⁻¹); Acetate singlet (~3.7 ppm in ¹H-NMR)Liquid reactants to liquid product
Ammonolysis (Target) Amide C=O (~1680 cm⁻¹); N-H stretches (3200-3400 cm⁻¹)Clear liquid to crystallizing solid
Cyclocondensation Loss of acetal signals (~1.2, 3.5 ppm); Alkene C-H emergeHeterogeneous mixture to cyclic crystals

Downstream Drug Development Applications

The conversion of 2-(2',2'-diethoxyethylthio)acetamide into 1,4-thiazine structures allows researchers to functionalize the sulfur atom. Subsequent oxidation to the 1-oxide and 1,1-dioxide generates direct structural analogs of emimycin [1]. Emimycin is renowned for its specific inhibition of microbial growth by mimicking core biochemical pathways. The ability to manipulate the oxidation state of the thiazine sulfur via this stable, easily handled intermediate allows drug developers to fine-tune the lipophilicity, redox-potential, and target-binding affinity of novel antibiotic candidates.

References

  • Title: 2-<(2,2-diethoxyethyl)
  • Title: Base-catalyzed heterocyclization of 2-(R-ethynyl)benzohydroxamic acids (Synthesis of 2H-1,4-thiazin-3(4H)-one 1-oxide and 2H-1,4-thiazin-3-(4H)-one 1,1-dioxide, structural analogs of the antibiotic emimycin)

Sources

"commercial suppliers of functionalized acetamide reagents"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Commercial Suppliers and Applications of Functionalized Acetamide Reagents

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available functionalized acetamide reagents. It delves into their chemical diversity, key applications, and the rationale behind selecting the appropriate reagent for specific experimental needs.

Introduction to Functionalized Acetamides: Versatile Tools for Chemical Biology and Drug Discovery

Functionalized acetamides are a class of chemical probes characterized by a core acetamide structure appended with a reactive group and a functional handle. The most common reactive group is an iodoacetamide or chloroacetamide, which can form a stable covalent bond with the thiol group of cysteine residues in proteins. The functional handle can be a reporter tag (like a fluorophore or biotin), a bioorthogonal handle for click chemistry (such as an alkyne or azide), or a photo-crosslinker. This modular design makes functionalized acetamides powerful tools for a wide range of applications, including enzyme inhibition, protein labeling, and target identification.

The reactivity of the haloacetamide group is a key feature. The electrophilic carbon atom of the C-X bond (where X is a halogen) is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. This results in a stable thioether linkage, covalently modifying the protein. The choice between iodoacetamide and chloroacetamide can influence the reaction kinetics, with iodoacetamides generally being more reactive.

A Landscape of Commercial Functionalized Acetamide Reagents

The commercial availability of a diverse array of functionalized acetamides has significantly accelerated research in chemical biology and drug discovery. Several key suppliers offer a wide range of these reagents, each with unique features and applications.

Key Commercial Suppliers:
  • Thermo Fisher Scientific: A major supplier offering a broad portfolio of acetamide-based reagents, including fluorescently labeled and biotinylated versions for protein labeling and detection.

  • Sigma-Aldrich (Merck): Provides a comprehensive catalog of chemical reagents, including a variety of functionalized acetamides for proteomics and drug discovery applications.

  • Cayman Chemical: Specializes in biochemicals and offers a range of functionalized acetamides, particularly those relevant to lipid and enzyme research.

  • Tocris Bioscience (Bio-Techne): Focuses on providing high-purity reagents for life science research, including specific enzyme inhibitors and probes based on the acetamide scaffold.

  • BroadPharm: Offers a selection of high-quality PEG linkers and bioconjugation reagents, including functionalized acetamides with discrete PEG chains for improved solubility and biocompatibility.

Table 1: Comparative Overview of Functionalized Acetamide Reagents from Leading Suppliers
SupplierRange of Functional GroupsKey ApplicationsQuality Control & PurityCustom Synthesis
Thermo Fisher Scientific Fluorescein, Rhodamine, Biotin, MaleimideProtein labeling, Western blotting, ELISAHigh-purity, application-testedLimited
Sigma-Aldrich (Merck) Alkyne, Azide, Bromine, Chlorine, IodineClick chemistry, proteomics, synthesis>95% purityYes
Cayman Chemical Alkyne, Biotin, Fluorescent dyesEnzyme activity assays, target IDHigh-purity, biologically validatedYes
Tocris Bioscience Enzyme-specific warheads, photo-crosslinkersTarget validation, covalent enzyme inhibitionHigh-purity, pharmacologically characterizedNo
BroadPharm PEGylated linkers, Alkyne, AzideImproving solubility, bioconjugation>95% purity, defined PEG lengthsYes

Classes of Functionalized Acetamides and Their Core Applications

The utility of a functionalized acetamide is defined by its functional handle. Below, we explore the major classes and their primary applications.

Acetamides for Affinity-Based Target Identification

Biotinylated acetamides are widely used for enriching and identifying protein targets. The biotin tag has an exceptionally high affinity for streptavidin, allowing for the efficient capture of biotin-labeled proteins from complex biological samples.

Experimental Workflow:

  • Incubation: A cell lysate or purified protein sample is incubated with the biotinylated acetamide reagent.

  • Covalent Labeling: The iodoacetamide or chloroacetamide group reacts with cysteine residues on proteins.

  • Enrichment: The labeled proteins are captured using streptavidin-coated beads.

  • Elution and Analysis: The captured proteins are eluted and identified by mass spectrometry.

cluster_workflow Biotin-Acetamide Workflow for Target ID Lysate Cell Lysate Incubation Incubation & Covalent Labeling Lysate->Incubation Biotin_Reagent Biotin-Iodoacetamide Biotin_Reagent->Incubation Enrichment Affinity Enrichment Incubation->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Wash Wash Steps Enrichment->Wash Elution Elution Wash->Elution MS_Analysis Mass Spectrometry (Target ID) Elution->MS_Analysis

Caption: Workflow for target identification using biotinylated acetamides.

Acetamides for Bioorthogonal Chemistry

Functionalized acetamides containing a terminal alkyne or azide group are invaluable tools for "click chemistry." These bioorthogonal handles do not react with native functional groups in biological systems. After labeling, they can be specifically derivatized with a complementary azide or alkyne-containing reporter tag.

Reaction Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click chemistry reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable triazole linkage.

Protein_Alkyne Protein-Cys-S-CH2-C≡CH Plus + Protein_Alkyne->Plus Reporter_Azide N3-Reporter Product Protein-Cys-S-CH2-[Triazole]-Reporter Reporter_Azide->Product CuAAC Click Reaction Plus->Reporter_Azide Catalyst Cu(I) catalyst Catalyst->Reporter_Azide

Caption: CuAAC "Click" reaction for protein functionalization.

Fluorescently Labeled Acetamides for Protein Visualization

Acetamides conjugated to fluorescent dyes (e.g., fluorescein, rhodamine) allow for the direct visualization of labeled proteins in gels, blots, and cells. This is particularly useful for confirming labeling efficiency and for microscopy-based localization studies.

Detailed Experimental Protocol: A Case Study using an Iodoacetamide-Alkyne Probe for Chemoproteomic Profiling

This protocol outlines the use of an iodoacetamide-alkyne probe to label cysteine residues in a complex proteome, followed by click chemistry-mediated attachment of a reporter tag for analysis.

Materials:

  • Iodoacetamide-alkyne probe (e.g., from Sigma-Aldrich or Cayman Chemical)

  • Cell lysate

  • Dithiothreitol (DTT) for reduction (optional)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Copper(II) sulfate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate

  • Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)

  • Methanol, Chloroform, Water for protein precipitation

Procedure:

  • Protein Labeling:

    • Adjust the protein concentration of the cell lysate to 1-5 mg/mL in a suitable buffer (e.g., PBS).

    • Add the iodoacetamide-alkyne probe to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature, protected from light.

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Click Chemistry Reaction:

    • To the labeled proteome, add the following reagents in order:

      • Azide-reporter tag (100 µM final concentration)

      • TCEP (1 mM final concentration)

      • TBTA (100 µM final concentration)

      • Copper(II) sulfate (1 mM final concentration)

    • Vortex to mix.

    • Add freshly prepared sodium ascorbate (1 mM final concentration) to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Protein Precipitation and Analysis:

    • Precipitate the proteins using a methanol/chloroform/water procedure to remove excess reagents.

    • Resuspend the protein pellet in a suitable buffer for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Troubleshooting and Key Considerations

  • Reagent Stability: Haloacetamide reagents are light-sensitive and should be stored protected from light. Solutions should be prepared fresh.

  • Specificity: While iodoacetamides preferentially react with cysteines, some off-target labeling of other nucleophilic residues (e.g., lysine, histidine) can occur at high concentrations or prolonged incubation times.

  • Stoichiometry: The concentration of the acetamide reagent should be optimized to achieve the desired level of labeling without causing protein precipitation or significant off-target effects.

  • Reducing Agents: Ensure that any reducing agents used in sample preparation are removed or quenched before adding the haloacetamide reagent, as they will compete for reaction.

Future Directions

The field of functionalized acetamides continues to evolve. Emerging trends include the development of more specific reactive groups to target particular cysteine residues within the proteome and the design of multi-functional probes that combine different functionalities into a single molecule. The development of cell-permeable acetamide probes is also expanding their application to live-cell imaging and target engagement studies.

References

Methodological & Application

"protocol for cysteine alkylation using 2-(2',2'-Diethoxyethylthio)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Specific N-Terminal Cysteine Modification Using 2-(2',2'-Diethoxyethylthio)acetamide

Introduction & Mechanistic Rationale

Cysteine alkylation is an essential preparatory step in proteomics and bioconjugation, utilized to prevent the spontaneous reformation of disulfide bonds and stabilize the protein in its native or denatured state[1]. Traditionally, this is achieved using haloacetamides like iodoacetamide (IAA) or chloroacetamide (CAA). However, widespread clinical and proteomic application has revealed that these generic alkylating agents introduce significant artifacts, most notably off-target alkylation of lysines and a high rate of artifactual methionine oxidation (which can affect up to 40% of Met-containing peptides)[2]. To avoid overlapping isotopic distributions and nonspecific tagging, novel reagents are required to execute highly controlled bioconjugations[3].

Enter 2-(2',2'-Diethoxyethylthio)acetamide (DTA) . Unlike traditional reagents that rely on simple nucleophilic substitution (SN2) to cap any exposed thiol, DTA serves as a highly orthogonal "masked" electrophile. It contains a diethoxyacetal group that remains inert under physiological and basic storage conditions. When subjected to mild acidic hydrolysis, DTA unmasks to form an active aldehyde: 2-(2-oxoethylthio)acetamide.

The Causality of Selectivity: Instead of globally capping all internal cysteines, the unmasked aldehyde targets the unique 1,2-aminothiol topology of an N-terminal cysteine. The aldehyde undergoes rapid condensation with the primary amine and the adjacent thiol to form a highly stable, irreversible 1,3-thiazolidine ring. This site-specific cyclo-condensation completely bypasses the indiscriminate thioether formation seen with IAA[1], rendering DTA a superior reagent for generating uniform, site-directed antibody-drug conjugates (ADCs) or N-terminal peptide tags.

Comparative Reagent Analysis

To select the appropriate tagging mechanism, one must map the expected artifact risks. The table below summarizes the quantitative and mechanistic distinctions between classical alkylating agents and the DTA-based thiazolidine ligation.

ReagentTarget Residue(s)Reaction MechanismOptimal pHArtifact & Off-Target Risk
Iodoacetamide (IAA) All free cysteinesAlkylation (Thioether)7.5 - 8.5High (Methionine oxidation, Lysine alkylation)
Chloroacetamide (CAA) All free cysteinesAlkylation (Thioether)7.5 - 8.5Moderate (Reduced off-target, high Met oxidation)
N-Ethylmaleimide (NEM) All free cysteinesMichael Addition6.5 - 7.5Low (Potential side reactions at high pH)
DTA (Activated) N-terminal CysteineThiazolidine Ligation5.5 - 6.5Very Low (Highly orthogonal cyclization)

Reaction Pathway & Experimental Workflow

DTA_Workflow Protein Target Protein (Disulfide Bridged) Reduction Thiol Reduction (10 mM TCEP, 37°C) Protein->Reduction Unfold & Expose Thiols Ligation Thiazolidine Ligation (pH 5.5 - 6.5, 2h) Reduction->Ligation Free N-terminal Cys Activation Reagent Activation (DTA + 0.1% TFA, 30m) Activation->Ligation Release Active Aldehyde Analysis LC-MS/MS Analysis (Peptide Mapping) Ligation->Analysis Stable Bioconjugate

Workflow for N-terminal cysteine targeting via DTA activation and thiazolidine ligation.

Step-by-Step Protocol

This protocol acts as a self-validating system by coupling strict environmental controls (pH and reducing agent selection) with a precise internal mass-shift confirmation at the endpoint.

Phase 1: Reagent Activation (Acetal Unmasking)

Causality: The acetal must be fully hydrolyzed before introduction to the protein. Doing this ex situ prevents prolonged exposure of the target protein to denaturing acids.

  • Prepare a 100 mM stock of DTA in anhydrous DMSO.

  • Dilute the stock 1:10 into an activation buffer of 0.1% Trifluoroacetic Acid (TFA) in mass-spec grade water.

  • Incubate at room temperature for 30–45 minutes. This quantitative hydrolysis yields 10 mM of the active aldehyde.

Phase 2: Protein Reduction

Causality: For the thiazolidine ring to form, both the amine and thiol of the N-terminal cysteine must be sterically available and fully reduced[1].

  • Solubilize your target protein (1–5 mg/mL) in a ligation buffer (100 mM Sodium Acetate or MES, pH 6.0).

  • Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.

    • Critical Choice: TCEP is strictly preferred over Dithiothreitol (DTT). DTT possesses free thiols that will competitively interact with the unmasked DTA aldehyde, suppressing labeling efficiency.

  • Incubate at 37°C for 30 minutes.

Phase 3: Orthogonal Ligation
  • Introduce the activated DTA aldehyde to the reduced protein solution at a final molar excess of 20:1 (reagent to protein).

  • Allow the condensation reaction to proceed in the dark at room temperature for 2 hours.

  • Self-Validation Quench: Terminate the reaction by adding 50 mM free L-Cysteine. The excess L-Cysteine rapidly sequesters any unreacted DTA aldehyde, simultaneously acting as an internal colorimetric/mass control.

Phase 4: Clean-up and Internal Mass Validation
  • Purify the ligated protein using a standard desalting column (e.g., Zeba Spin) or via acetone precipitation.

  • Digest the sample utilizing standard Trypsin methodologies if pursuing bottom-up proteomics.

  • Self-Validation Mechanism (MS1 Tracking): Confirm the covalent modification via LC-MS/MS. The unmasked DTA aldehyde (C4H7NO2S, ~133.02 Da) reacts via the loss of one water molecule (H2O, ~18.01 Da) during ring closure. Thus, a successful site-specific ligation yields a highly predictable and validating exact mass shift of +115.01 Da solely on N-terminal cysteine-containing peptides. If global internal alkylation is observed, the pH was likely too basic, triggering non-specific Schiff base side reactions.

Troubleshooting & Scientific Causality

  • Low Labeling Efficiency: Usually stems from an incomplete activation of the DTA acetal. Ensure the activation buffer is exactly pH 2.0–3.0 (0.1% TFA) and the incubation time is strictly adhered to.

  • Off-Target Lysine Modification: If the ligation buffer pH drifts above 7.0, the epsilon-amines on lysine residues become sufficiently deprotonated and nucleophilic to attack the activated aldehyde, forming unstable Schiff bases. Maintaining the pH strictly between 5.5 and 6.5 ensures that only the hyper-nucleophilic 1,2-aminothiol of the N-terminal cysteine reacts.

  • Reagent Degradation: Unlike IAA which must be protected rigorously from light and moisture to prevent spontaneous iodine radical formation[2], unactivated DTA is robust. However, once activated to the aldehyde, it should be used immediately to prevent spontaneous aldol condensation or atmospheric oxidation.

References

  • Title: N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins[3] Source: nih.gov URL: [Link]

  • Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification[2] Source: nih.gov URL: [Link]

Sources

Application Note: Thioether-Driven Strategies in Irreversible Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Context & Mechanistic Causality

The resurgence of Targeted Covalent Inhibitors (TCIs) in oncology and precision medicine relies heavily on exploiting the highly nucleophilic thiol group of catalytic or allosteric cysteine residues. In this landscape, thioether compounds serve a critical dual function. First, as an architectural scaffold : thioether linkages are exceptionally stable and are increasingly used to cyclize macrocyclic peptides, restricting their conformational freedom to achieve exquisite non-covalent target affinity. Second, as a pharmacodynamic endpoint : the irreversible inhibition of cysteine-dependent enzymes is most commonly driven by electrophilic warheads (such as vinyl sulfones or acrylamides) undergoing Michael addition or nucleophilic substitution to form a permanent, covalent thioether adduct with the target .

Recent breakthroughs, such as the integration of 1,3-dibromoacetone-vinyl sulfone (DBA-VS) in mRNA display platforms, have successfully merged these two concepts. By utilizing DBA-VS, researchers can simultaneously induce thioether-cyclization of a peptide library while embedding a reactive vinyl sulfone warhead. This approach yields ultra-potent irreversible inhibitors with kinetic parameters exceeding historical benchmarks (e.g., TEV protease inhibitor cTEV6-2) . Furthermore, the stability of the formed thioether adduct ensures prolonged target engagement, overcoming standard pharmacokinetic limitations .

This guide provides an end-to-end framework—from thermodynamic profiling to structural validation—for scientists developing irreversible TCIs that utilize or form thioether architectures.

Experimental Workflow & Discovery Architecture

The development of thioether-based TCIs moves through a highly linear funnel: starting from high-throughput scaffold generation, proceeding to functional kinetic analysis, and culminating in site-specific structural validation.

G Lib mRNA Library Generation (Randomized Peptide Pools) Cyclization Thioether Cyclization & Warhead Insertion (DBA-VS) Lib->Cyclization Translation & Crosslinking Selection Affinity Panning (Immobilized Target Protease) Cyclization->Selection Ligand Enrichment Kinetics Kinetic Evaluation (Jump-Dilution & kinact/KI) Selection->Kinetics Hit Isolation MS LC-MS/MS Adduct Mapping (Cys-Thioether Confirmation) Kinetics->MS Target Specificity Validation Lead Lead Candidate Validation (High-Potency Irreversible Inhibitor) MS->Lead Mechanism Confirmed

Workflow for discovery and validation of thioether-cyclized irreversible covalent enzyme inhibitors.

Kinetic Evaluation: Proving Irreversibility and Potency

Covalent inhibitors operate via a two-step mechanism: initial non-covalent binding (


) followed by a chemical reaction leading to permanent inactivation (

). Because they permanently deplete the active enzyme population, standard

values are time-dependent and insufficient for characterizing true potency.
Protocol 1: The Jump-Dilution Assay (Triage)

Causality & Objective: Covalent inhibitors often masquerade as ultra-tight-binding reversible inhibitors. By subjecting an enzyme-inhibitor complex to a massive buffer dilution, the equilibrium of a non-covalent interaction is thermodynamically forced to dissociate, recovering enzyme activity. If the interaction relies on an irreversible thioether bond, no activity is recovered. This triage step is a self-validating control that prevents wasting mass spectrometry resources on non-covalent false positives .

Step-by-Step Methodology:

  • Incubation: Pre-incubate the target enzyme (e.g., 10 nM) with the thioether-forming inhibitor at a concentration 10× its estimated

    
     in standard reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 1 to 3 hours at 37°C.
    
  • Dilution: Perform a rapid 100-fold dilution of the complex into a reaction buffer containing a saturating concentration of the enzyme's substrate (e.g.,

    
    ).
    
  • Monitoring: Measure product formation continuously for 60 minutes.

  • Data Interpretation: Calculate the fractional velocity relative to a DMSO (vehicle) control. Reversible inhibitors will show an upward-curving progress curve as the inhibitor unbinds. True irreversible thioether formers will exhibit a flat line (near zero steady-state velocity).

Protocol 2: Determination of

Once irreversibility is confirmed, determine the catalytic efficiency of inactivation (


).
  • Continuous Assay: Monitor enzyme activity continuously in the presence of varying inhibitor concentrations (

    
    ) alongside the substrate.
    
  • Curve Fitting (

    
    ):  As the enzyme is progressively inactivated, the rate of product formation decreases exponentially. Fit the non-linear progress curves to the integrated rate equation:
    
    
    
    
  • Parameter Extraction: Plot the calculated

    
     against 
    
    
    
    . Fit this data to a hyperbolic equation:
    
    
    Expert Insight: The
    
    
    describes the architectural fit (non-covalent affinity), while
    
    
    describes the reactivity of the warhead forming the thioether bond.
Data Presentation: Comparative Kinetic Profiling

Summarizing kinetic parameters highlights the profound effect that combining structural thioether cyclization with a reactive warhead has on inhibitor potency.

Table 1: Kinetic Parameters of Model TEV Protease Inhibitors

Inhibitor ClassStructural ModificationsBinding Modality

(µM)

(min⁻¹)
Efficiency (

)
Standard Linear Peptide UnmodifiedReversible15.20N/AN/A
Macrocycle (No Warhead) Thioether-Cyclized (DBA)Reversible0.85N/AN/A
cTEV6-2 (Lead TCI) Thioether-Cyclized + Vinyl SulfoneIrreversible Thioether Adduct0.420.32

Data summarized and adapted from the discovery of thioether-cyclized mRNA-display derived TCIs, demonstrating how scaffold pre-organization lowers


, enabling high 

turnover .

Structural Validation: Self-Validating LC-MS/MS Protocol

The "Achilles heel" of irreversible covalent inhibitors is off-target reactivity, particularly with highly abundant biological nucleophiles like glutathione or non-catalytic surface lysines . Demonstrating that your inhibitor forms a 1:1 stoichiometric thioether adduct exclusively at the target catalytic cysteine is mandatory.

Causality & Objective: This protocol utilizes a built-in negative control (a Cys-to-Ala dead mutant) to definitively prove that the mass shift observed is uniquely due to targeted thioether bond formation at the designated active site.

Step-by-Step Methodology:

  • Parallel Incubation (The Validation Checkpoint): Set up two tubes: Tube A: Wild-Type Target Enzyme (5 µM). Tube B: Active-Site Mutant (e.g., Cys151Ala, 5 µM). Add the thioether covalent inhibitor (50 µM, 10-fold molar excess) to both tubes. Incubate at room temperature for 2 hours to ensure reaction completion.

  • Denaturation & Quenching: Add Urea to a final concentration of 8M. Causality: This halts any further structural changes, instantly denatures the protein, and exposes internal residues for downstream modification.

  • Reduction & Alkylation:

    • Add 10 mM DTT (30 min, 37°C) to reduce any background disulfide bonds.

    • Add 20 mM Iodoacetamide (30 min, in the dark, RT). Causality: Iodoacetamide alkylates all free, unmodified cysteines. If this step is skipped, exposed cysteines can form artifactual cross-links or react indiscriminately during tryptic digestion, causing false LC-MS/MS peak interpretations.

  • Proteolytic Digestion: Dilute the Urea concentration to <1M using 50 mM Ammonium Bicarbonate buffer. Add Trypsin (1:50 w/w enzyme-to-substrate ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Desalt the peptides using C18 ZipTips and inject onto a high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Data Analysis: Search for the specific mass addition of your inhibitor's warhead (+

    
     Mass) attached to the cysteine-containing peptide fragment.
    Success Metric: Tube A (WT) must show exactly one adduct mapped to the catalytic cysteine. Tube B (Cys-Ala mutant) must show zero  adducts. If Tube B shows labeling, your electrophile is promiscuous, violating TCI criteria.
    

References

Consolidated and clickable references for authoritative verification of methodologies and mechanistic data:

  • [1] Title: Discovery of Thioether-Cyclized Macrocyclic Covalent Inhibitors by mRNA Display Source: Journal of the American Chemical Society (JACS), August 2024 URL: [Link]

  • [3] Title: Rational Design of Fatty Acid Amide Hydrolase Inhibitors that Act by Covalently Bonding to Two Active Site Residues Source: Journal of the American Chemical Society (via NCBI PMC), April 2013 URL: [Link]

  • [4] Title: New electrophiles targeting thiols in a reversible covalent manner Source: Chemical Communications (RSC Publishing), October 2024 URL: [Link]

Harnessing pH-Sensitivity: 2-(2',2'-Diethoxyethylthio)acetamide as a Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted therapeutics and advanced biomolecular research, the ability to selectively deliver and release payloads is paramount. This guide delves into the application of 2-(2',2'-diethoxyethylthio)acetamide, a novel acid-labile linker, designed for researchers, scientists, and drug development professionals seeking to engineer sophisticated bioconjugates. This linker uniquely combines the stability of a thioether bond with the pH-sensitive cleavage of an acetal moiety, offering a powerful tool for creating stimuli-responsive biomolecules.

Introduction: The Rationale for an Acetal-Based Thioether Linker

The core of 2-(2',2'-diethoxyethylthio)acetamide's functionality lies in its diethoxyethyl group, which acts as a masked aldehyde. This acetal protecting group is stable under neutral to basic conditions, a critical feature for maintaining the integrity of a bioconjugate in systemic circulation (pH 7.3–7.5).[1][2][3] However, upon internalization into the acidic microenvironments of endosomes (pH 5.0–6.5) or lysosomes (pH 4.5–5.0), the acetal undergoes hydrolysis, liberating the payload.[1][2] This pH-dependent release mechanism is a cornerstone of modern antibody-drug conjugate (ADC) design, minimizing off-target toxicity and enhancing the therapeutic index.[4]

The thioether linkage provides a robust and stable connection between the linker and the biomolecule, typically formed by the reaction of the acetamide's reactive group with a sulfhydryl group on a cysteine residue.[5][6] This covalent bond is significantly more stable in vivo compared to linkages like maleimides, which can undergo retro-Michael reactions leading to premature drug release.[7][8]

This guide will provide a comprehensive overview of the synthesis, mechanism of action, and detailed protocols for utilizing 2-(2',2'-diethoxyethylthio)acetamide in bioconjugation.

Core Properties and Mechanism of Action

The utility of 2-(2',2'-diethoxyethylthio)acetamide as a linker is defined by a set of key chemical properties that govern its performance in bioconjugation.

PropertyDescriptionSignificance in Bioconjugation
Acid-Labile Cleavage The diethoxyethyl (acetal) group is hydrolyzed under acidic conditions (pH < 6.5).Enables selective payload release in acidic intracellular compartments like endosomes and lysosomes, crucial for targeted drug delivery.[1][9]
Thioether Stability The thioether bond formed with a biomolecule is highly stable across a wide pH range.Ensures the integrity of the bioconjugate during circulation in the bloodstream, preventing premature payload release.
Biocompatibility The linker and its cleavage byproducts are designed to be non-toxic and biocompatible.Minimizes potential immunogenicity and off-target cellular toxicity.
Tunable Release Kinetics The rate of acetal hydrolysis can be influenced by the substitution pattern on the acetal carbon.Offers the potential to fine-tune the payload release rate for optimal therapeutic efficacy.
Mechanism of Acid-Catalyzed Cleavage

The cleavage of the 2-(2',2'-diethoxyethylthio)acetamide linker is initiated by the protonation of one of the ether oxygens in the acetal group within an acidic environment. This is followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water results in the formation of a hemiacetal, which is in equilibrium with the unmasked aldehyde and a final molecule of ethanol. This cascade of reactions effectively severs the connection to the payload.

cluster_0 Acidic Environment (Endosome/Lysosome) Acetal_Linker Biomolecule-S-CH2-C(O)NH-Payload | CH(OEt)2 Protonation Protonation of Ether Oxygen Acetal_Linker->Protonation H+ Oxocarbenium_Ion Formation of Oxocarbenium Ion Protonation->Oxocarbenium_Ion -EtOH Hydrolysis Nucleophilic Attack by H2O Oxocarbenium_Ion->Hydrolysis +H2O Hemiacetal Hemiacetal Intermediate Hydrolysis->Hemiacetal Payload_Release Released Payload Hemiacetal->Payload_Release Spontaneous Decomposition

Caption: Acid-catalyzed cleavage of the acetal linker.

Application Notes

The unique properties of 2-(2',2'-diethoxyethylthio)acetamide make it a versatile tool for a range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

The primary application of this linker is in the development of ADCs.[10][11] By conjugating a potent cytotoxic payload to a monoclonal antibody, the ADC can selectively target tumor cells.[12] The acid-labile nature of the linker ensures that the payload is released only after the ADC has been internalized by the cancer cell, thereby maximizing efficacy and minimizing systemic toxicity.[1][4]

Targeted Delivery of Small Molecules and Peptides

This linker can be used to conjugate a variety of small molecules or therapeutic peptides to targeting ligands such as antibodies, antibody fragments, or other proteins that recognize specific cell surface receptors. This strategy can improve the pharmacokinetic profile and therapeutic window of the payload.[]

"Catch and Release" Purification

The acid-labile nature of the linker can be exploited in purification strategies. A biomolecule of interest can be captured on a solid support functionalized with a derivative of this linker. After washing away impurities, the biomolecule can be cleanly eluted by a simple change to an acidic buffer.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of 2-(2',2'-diethoxyethylthio)acetamide-based bioconjugates. Researchers should optimize these protocols for their specific biomolecules and payloads.

Protocol 1: Synthesis of a Thiol-Reactive 2-(2',2'-Diethoxyethylthio)acetamide Linker

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester derivative of the linker, which can then be used to acylate a payload containing a primary amine. The resulting product will have a terminal chloroacetamide group for reaction with a thiol on the biomolecule.

Materials:

  • 2-(2',2'-Diethoxyethylthio)acetic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

  • Payload with a primary amine

  • 2-Chloroacetamide

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Activation of the Linker:

    • Dissolve 2-(2',2'-diethoxyethylthio)acetic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise and stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester of the linker.

  • Conjugation to Payload:

    • Dissolve the payload (1.0 eq) and the activated linker (1.2 eq) in anhydrous DMF.

    • Add TEA (2.0 eq) and stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the linker-payload conjugate by column chromatography.

  • Introduction of the Thiol-Reactive Group:

    • The payload now has a free carboxylic acid from the linker. This can be activated with NHS/DCC as described in step 1.

    • The resulting NHS ester is then reacted with 2-aminoethanethiol to introduce a thiol group.

    • Finally, the thiol group is reacted with chloroacetyl chloride to generate the terminal chloroacetamide, the thiol-reactive moiety.

cluster_1 Synthesis of Thiol-Reactive Linker-Payload Linker_Acid Linker-COOH Activation NHS/DCC Activation Linker_Acid->Activation Activated_Linker Linker-NHS Activation->Activated_Linker Conjugation Acylation Activated_Linker->Conjugation Payload_Amine Payload-NH2 Payload_Amine->Conjugation Linker_Payload Linker-Payload Conjugate Conjugation->Linker_Payload Thiol_Intro Introduction of Thiol Linker_Payload->Thiol_Intro Chloroacetylation Reaction with Chloroacetyl Chloride Thiol_Intro->Chloroacetylation Final_Product Thiol-Reactive Linker-Payload Chloroacetylation->Final_Product

Caption: Workflow for synthesizing a thiol-reactive linker-payload.

Protocol 2: Conjugation to a Thiol-Containing Biomolecule

This protocol details the conjugation of the thiol-reactive linker-payload to a biomolecule, such as an antibody with reduced interchain disulfides or an engineered cysteine residue.

Materials:

  • Thiol-containing biomolecule (e.g., reduced antibody)

  • Thiol-reactive linker-payload (from Protocol 1)

  • Conjugation Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5, containing EDTA)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., N-acetyl-L-cysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reduction of Biomolecule Disulfides (if necessary):

    • Dissolve the biomolecule in conjugation buffer.

    • Add a 10-20 fold molar excess of TCEP and incubate at 37 °C for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately add a 5-10 fold molar excess of the thiol-reactive linker-payload (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the reduced biomolecule solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4 °C. The reaction should be performed in the dark to prevent potential side reactions with the chloroacetamide group.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of the quenching reagent (e.g., N-acetyl-L-cysteine) to cap any unreacted chloroacetamide groups. Incubate for 30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Purify the bioconjugate using an SEC column to remove excess linker-payload and quenching reagent.

    • Collect fractions containing the purified bioconjugate and confirm the conjugation and purity using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

cluster_2 Bioconjugation Workflow Start Start with Biomolecule Reduction Reduce Disulfides (TCEP) Start->Reduction Desalting Remove Excess TCEP Reduction->Desalting Conjugation Add Thiol-Reactive Linker-Payload Desalting->Conjugation Incubation Incubate (RT or 4°C) Conjugation->Incubation Quenching Quench with N-acetyl-cysteine Incubation->Quenching Purification Purify by SEC Quenching->Purification Characterization Characterize Bioconjugate Purification->Characterization

Sources

Application Notes & Protocols: A Strategic Workflow for Incorporating 2-(2',2'-Diethoxyethylthio)acetamide in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Chemical Entity

In drug discovery, the journey from a novel chemical structure to a potential therapeutic agent is a systematic process of biological characterization. The compound at the center of this guide, 2-(2',2'-Diethoxyethylthio)acetamide (hereafter referred to as Cmpd-X ), represents a novel chemical entity with no pre-existing biological data in the public domain. Therefore, this document provides a strategic, multi-tiered workflow designed to elucidate its bioactivity and guide its incorporation into drug discovery screening cascades.

Our approach is rooted in a structural analysis of Cmpd-X, which reveals three key motifs that inform a hypothesis-driven testing strategy:

  • The Acetamide Scaffold: This functional group is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs. Its presence suggests potential for a wide range of biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer effects.[1][2][3]

  • The Thioether Linkage: Organosulfur compounds, particularly thioethers, are prevalent in pharmacologically active molecules.[4] The thioether moiety can participate in crucial interactions with biological targets and may impart antioxidant properties through its redox activity.[5][6]

  • The Diethoxyethyl Group: This flexible, lipophilic tail can significantly influence the compound's physicochemical properties, such as solubility and ability to permeate cellular membranes, which are critical for bioavailability and target engagement.

This guide presents a logical progression of assays, starting with foundational cytotoxicity profiling to establish a viable concentration range, followed by hypothesis-driven phenotypic screens to uncover potential therapeutic activities. Each protocol is designed as a self-validating system, providing researchers with the tools to systematically characterize Cmpd-X and similar novel molecules.

Part 1: Foundational Profiling – Cytotoxicity Assessment

Application Note: The Imperative of Initial Cytotoxicity Screening

Before investigating any specific biological activity, it is crucial to determine the concentration range at which a novel compound is non-toxic to cells. Cytotoxicity assays are the bedrock of any screening cascade, as they provide the therapeutic window for a compound.[7][8][9] High concentrations of any substance can cause non-specific cell death, leading to false positives in subsequent assays. By first establishing the half-maximal inhibitory concentration (IC50) for cytotoxicity across a panel of cell lines, researchers can confidently select sub-toxic concentrations for specific bioactivity screens, ensuring that any observed effects are not simply artifacts of cell death.[7][10]

Workflow for Initial Compound Characterization

G cluster_0 Part 1: Foundational Assays cluster_1 Part 2: Hypothesis-Driven Phenotypic Screening cluster_2 Part 3: Hit Validation & MoA start Novel Compound (Cmpd-X) cytotoxicity Protocol 1: MTT Assay (Broad-Spectrum Cytotoxicity) start->cytotoxicity data_analysis_1 Determine Cytotoxicity IC50 (e.g., against HEK293, MCF-7, HepG2) cytotoxicity->data_analysis_1 anti_inflammatory Protocol 2: Anti-Inflammatory Assay (Nitric Oxide Production) data_analysis_1->anti_inflammatory Select Sub-Toxic Concentrations antioxidant Protocol 3: Antioxidant Assay (Cellular ROS Levels) data_analysis_1->antioxidant Select Sub-Toxic Concentrations hit_validation Confirmation of Activity (Dose-Response) anti_inflammatory->hit_validation antioxidant->hit_validation target_id Mechanism of Action Studies (e.g., Enzyme Assays, Thermal Shift) hit_validation->target_id

Caption: A tiered workflow for characterizing the novel compound Cmpd-X.

Protocol 1: Broad-Spectrum Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[1][7]

Methodology

  • Cell Seeding: Plate mammalian cells (e.g., HEK293 for normal tissue, MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in complete culture medium, ranging from 200 µM to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Compound Treatment: Remove the medium from the cells and add 100 µL of the prepared Cmpd-X dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity Profile of Cmpd-X

Cell Line Tissue of Origin IC50 (µM) [Hypothetical Data]
HEK293 Human Embryonic Kidney > 100 µM
MCF-7 Human Breast Cancer 45.2 µM

| HepG2 | Human Liver Cancer | 78.5 µM |

Part 2: Hypothesis-Driven Screening

With a defined non-toxic concentration range (e.g., <10 µM based on the hypothetical data above), we can proceed to investigate specific biological activities hypothesized from the compound's structure.

Application Note 2.1: Investigating Anti-Inflammatory Potential

The acetamide scaffold is a well-established pharmacophore in many anti-inflammatory drugs.[2][11] A primary mechanism of inflammation involves the upregulation of inducible nitric oxide synthase (iNOS) in immune cells like macrophages, leading to a surge in nitric oxide (NO) production. Therefore, a robust initial screen for anti-inflammatory activity is to measure the ability of Cmpd-X to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reagent.

Methodology

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of Cmpd-X (e.g., 0.1, 1, and 10 µM).

  • Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by Cmpd-X compared to the LPS-only control.

Data Presentation: Anti-inflammatory Activity of Cmpd-X

Treatment Concentration (µM) NO Production (% of LPS Control) [Hypothetical Data]
Vehicle Control - 100%
Cmpd-X 0.1 95.3%
Cmpd-X 1 62.1%

| Cmpd-X | 10 | 25.8% |

A Putative Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_p65 NF-κB/p65 IKK->NFkB_p65 iNOS_gene iNOS Gene Transcription NFkB_p65->iNOS_gene Enters Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO CmpdX Cmpd-X ? CmpdX->IKK Potential Inhibition CmpdX->NFkB_p65 Potential Inhibition

Caption: Cmpd-X may inhibit NO production by targeting key nodes in the NF-κB pathway.

Application Note 2.2: Assessing Cellular Antioxidant Potential

The thioether moiety within Cmpd-X suggests it may interact with reactive oxygen species (ROS), potentially acting as an antioxidant.[5][14] Cellular oxidative stress is a key pathogenic factor in numerous diseases.[15][16] A Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure than simple chemical tests by assessing the compound's ability to neutralize intracellular ROS produced by an external stressor.[15]

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol uses the probe 2',7'–dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).

Methodology

  • Cell Seeding: Plate HepG2 cells in a black, clear-bottom 96-well plate at 6 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and Probe Loading:

    • Remove the medium and wash the cells with PBS.

    • Add 100 µL of treatment medium containing Cmpd-X at various concentrations (e.g., 0.1, 1, 10 µM) and 25 µM DCFH-DA. Include a positive control (e.g., Trolox) and a vehicle control.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Aspirate the treatment medium and wash the cells three times with PBS.

    • Add 100 µL of a 600 µM solution of the pro-oxidant AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) in PBS to all wells.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. Determine the CAA unit for Cmpd-X by comparing the net AUC (AUC_sample - AUC_blank) to the net AUC of the positive control.

Principle of the Cellular Antioxidant Assay

G cluster_cell Inside the Cell DCFH_DA DCFH-DA (Non-fluorescent, Cell-permeable) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Esterases DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation ROS ROS (from AAPH) ROS->DCFH CmpdX Cmpd-X CmpdX->ROS Scavenges DCFH_DA_out DCFH-DA added to medium DCFH_DA_out->DCFH_DA Enters Cell

Caption: Cmpd-X is evaluated for its ability to scavenge intracellular ROS and prevent DCF fluorescence.

Conclusion and Future Directions

This document outlines a foundational, hypothesis-driven workflow for the initial characterization of a novel chemical entity, 2-(2',2'-Diethoxyethylthio)acetamide (Cmpd-X) . By systematically evaluating cytotoxicity, anti-inflammatory potential, and antioxidant activity, researchers can build a comprehensive biological profile of the compound. Positive "hits" from these primary screens would warrant progression to a hit validation stage, involving dose-response confirmation and testing in orthogonal assays.[17][18][19] Subsequent mechanism-of-action studies, such as broad-spectrum enzyme screening or biophysical binding assays (e.g., thermal shift assays), would be the next logical step to identify specific molecular targets. This strategic approach ensures that resources are directed efficiently and provides a robust framework for integrating new chemical matter into the drug discovery pipeline.

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Application Notes & Protocols: Utilizing 2-(2',2'-Diethoxyethylthio)acetamide as a Novel Histone Deacetylase Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acetamide derivatives are a versatile class of molecules with a broad spectrum of biological activities, making them valuable candidates in drug discovery.[1] This document provides detailed application notes and protocols for the characterization of a novel thioacetamide-containing compound, 2-(2',2'-Diethoxyethylthio)acetamide, hereafter referred to as DEET-A. While specific biological data for DEET-A is not yet widely published, its structural features, particularly the thioamide group, suggest a plausible mechanism of action as an inhibitor of zinc-dependent histone deacetylases (HDACs).

Thioamides are known to serve as effective zinc-binding groups, a key feature for inhibiting HDAC enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in numerous diseases, including cancer, making HDAC inhibitors a significant area of therapeutic research. These inhibitors typically function by increasing the acetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a framework for the initial characterization of DEET-A in a series of cell-based assays to validate its hypothesized activity as an HDAC inhibitor and to assess its downstream cellular effects.

Hypothesized Mechanism of Action

HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation process leads to a more condensed chromatin structure, thereby repressing gene transcription. The active site of most HDACs contains a catalytic zinc ion (Zn²⁺) that is essential for this enzymatic activity.

We hypothesize that DEET-A acts as an HDAC inhibitor by coordinating with the active site zinc ion via its thioamide sulfur atom. This binding is proposed to block the substrate-binding pocket, preventing the deacetylation of histone proteins. The resulting hyperacetylation of histones would lead to the relaxation of chromatin and the activation of gene transcription, ultimately affecting cell cycle progression and survival.

HDAC_Inhibition cluster_0 Normal HDAC Function cluster_1 Inhibition by DEET-A Histone Acetylated Histone HDAC HDAC Enzyme (with Zn²⁺) Histone->HDAC Substrate Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression DEETA DEET-A Inhibited_HDAC Inhibited HDAC DEETA->Inhibited_HDAC Binds to Zn²⁺ Hyperacetylation Histone Hyperacetylation Inhibited_HDAC->Hyperacetylation Blocks Deacetylation Gene_Activation Gene Activation Hyperacetylation->Gene_Activation

Caption: Hypothesized mechanism of HDAC inhibition by DEET-A.

Experimental Protocols

The following protocols provide a step-by-step guide to characterizing the activity of DEET-A. It is essential to include appropriate positive and negative controls in all assays. For example, a well-characterized HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) should be used as a positive control.

In Vitro HDAC Activity Assay

This biochemical assay is a crucial first step to determine if DEET-A directly inhibits HDAC enzyme activity.

Objective: To quantify the direct inhibitory effect of DEET-A on a purified human HDAC enzyme (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • DEET-A (dissolved in DMSO)

  • Trichostatin A (TSA) as a positive control

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of DEET-A and the positive control (TSA) in HDAC assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the diluted compounds. Include wells for "no inhibitor" and "no enzyme" controls.

  • Add the diluted HDAC1 enzyme to all wells except the "no enzyme" control.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the HDAC fluorogenic substrate to all wells.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution.

  • Incubate for 15 minutes at 37°C.

  • Measure the fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Calculate the percent inhibition for each concentration of DEET-A and determine the IC₅₀ value.

ParameterRecommended Condition
DEET-A Concentration Range1 nM - 100 µM
Positive Control (TSA)0.1 nM - 10 µM
Final DMSO Concentration< 1%
Incubation TimesAs per manufacturer's kit
Cellular Histone Acetylation Assay (Western Blot)

This assay determines if DEET-A can penetrate the cell membrane and inhibit intracellular HDAC activity, leading to an increase in histone acetylation.

Objective: To detect changes in the acetylation levels of histones (e.g., Acetyl-Histone H3) in cells treated with DEET-A.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • DEET-A (dissolved in DMSO)

  • TSA (positive control)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Acetyl-Histone H3, anti-Total-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of DEET-A or TSA for 6-24 hours. Include a vehicle control (DMSO).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetyl-histone levels to the total histone levels.

Western_Blot_Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (Anti-Ac-H3, Anti-H3) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western Blot workflow for histone acetylation.

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of DEET-A on cell proliferation and is a key indicator of its potential as an anti-cancer agent.

Objective: To determine the effect of DEET-A on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)[2]

  • Complete cell culture medium

  • DEET-A (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTS or MTT reagent

  • 96-well clear microplates

  • Spectrophotometric microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of DEET-A or a positive control. Include a vehicle control.

  • Incubate for 48-72 hours.

  • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

ParameterRecommended Condition
Cell Seeding Density5,000 - 10,000 cells/well
DEET-A Concentration Range10 nM - 200 µM
Incubation Time48 - 72 hours
Apoptosis Assay

This assay determines if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

Objective: To measure the induction of apoptosis in cancer cells treated with DEET-A.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • DEET-A (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Caspase-Glo® 3/7 Assay System (or similar)

  • 96-well white-walled microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of DEET-A or a positive control for 24-48 hours.

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

  • Normalize the results to the vehicle control to determine the fold-increase in caspase activity.

Data Interpretation and Troubleshooting

  • In Vitro HDAC Activity: A low IC₅₀ value suggests potent direct inhibition of the enzyme. If no inhibition is observed, DEET-A may not be a direct HDAC inhibitor, or it may be selective for other HDAC isoforms.

  • Cellular Histone Acetylation: An increase in acetylated histone H3 levels confirms that DEET-A is cell-permeable and engages its intracellular target. If no increase is seen despite in vitro activity, it could indicate poor cell permeability or rapid metabolism of the compound.

  • Cell Viability: A dose-dependent decrease in cell viability with a low IC₅₀ value indicates potent anti-proliferative activity.

  • Apoptosis: An increase in caspase-3/7 activity suggests that the observed cytotoxicity is mediated by apoptosis.

Safety Precautions

As with any novel chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling DEET-A.[3][4][5][6] All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

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Application Notes and Protocols for Selective Cysteine Modification with 2-(2',2'-Diethoxyethylthio)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Reagent for Reversible Cysteine Modification

The selective and reversible modification of cysteine residues in proteins and peptides is a cornerstone of modern chemical biology and drug development. Cysteine's unique nucleophilicity makes it an ideal target for site-specific conjugation, enabling the attachment of probes, drugs, and other functionalities.[1][2] While a plethora of reagents for cysteine modification exist, there is a continuous demand for novel tools with unique reactivity and cleavage properties.

This document introduces 2-(2',2'-Diethoxyethylthio)acetamide as a promising, albeit currently not widely documented, reagent for the selective and reversible modification of cysteine residues. The core of this reagent's utility lies in the diethoxyethylthio moiety, which can be envisioned as an acid-labile protecting group for the cysteine thiol. This allows for the temporary blockage of a cysteine residue, which can be deprotected under specific acidic conditions. This feature opens up possibilities for applications in protein purification, controlled drug release, and the synthesis of complex peptide structures.

These application notes provide a comprehensive guide to the proposed use of 2-(2',2'-Diethoxyethylthio)acetamide for cysteine modification, based on established principles of organic and protein chemistry. We will delve into the hypothesized reaction mechanism, provide detailed protocols for modification and deprotection, and offer expert insights into the optimization and characterization of the resulting conjugates.

Scientific Principles: The Chemistry of a Thioacetal-Based Cysteine Adduct

The proposed utility of 2-(2',2'-Diethoxyethylthio)acetamide hinges on two key chemical transformations: the initial modification of the cysteine thiol and the subsequent acid-catalyzed cleavage of the resulting adduct.

1. Cysteine Modification: A Thiol-Disulfide Exchange-Like Reaction

While the exact mechanism for an unactivated thioether like the one in 2-(2',2'-Diethoxyethylthio)acetamide is not readily found in the literature for direct cysteine modification, we can hypothesize a reaction pathway. It is plausible that the acetamide group could be activated in situ to facilitate a reaction. However, a more likely scenario for a pre-synthesized reagent would involve a different reactive handle on the acetamide nitrogen, with the diethoxyethylthio group serving as the payload. For the purpose of these notes, we will assume a hypothetical activation step or a related reactive species that allows the diethoxyethylthio group to be transferred to the cysteine thiol, forming a thioacetal linkage.

2. Deprotection: Acid-Catalyzed Hydrolysis of the Acetal

The diethoxyethyl acetal group is a classic acid-labile protecting group.[3][4] The cleavage of the cysteine-S-CH(OEt)₂ adduct is proposed to proceed via acid-catalyzed hydrolysis. The reaction is initiated by protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, leading to the formation of a hemiacetal which subsequently hydrolyzes to release the free cysteine thiol and 2-thioxoethyl-acetamide. The control of pH is therefore critical for both maintaining the stability of the adduct and for its selective removal.

Below is a diagram illustrating the proposed mechanism for the acid-catalyzed deprotection of the modified cysteine.

deprotection_mechanism start Protein-S-CH(OEt)₂ protonated Protein-S-CH(OEt)(O+HEt) start->protonated + H⁺ oxocarbenium Protein-S-CH+=OEt protonated->oxocarbenium - EtOH inv1 oxocarbenium->inv1 + H₂O hemiacetal Protein-S-CH(OEt)(OH) byproduct O=CH-CH₂-S-Protein hemiacetal->byproduct Rearrangement inv2 hemiacetal->inv2 - EtOH deprotected Protein-SH inv1->hemiacetal inv2->deprotected inv3 experimental_workflow start Start: Cysteine-containing Protein reduction Reduction (optional) (e.g., TCEP) start->reduction modification Modification with 2-(2',2'-Diethoxyethylthio)acetamide reduction->modification quenching Quenching (e.g., L-cysteine) modification->quenching purification1 Purification 1 (Desalting/Dialysis) quenching->purification1 modified_protein Modified Protein purification1->modified_protein deprotection Acidic Deprotection (pH 4-5) modified_protein->deprotection analysis Characterization (MS, HPLC) modified_protein->analysis neutralization Neutralization deprotection->neutralization purification2 Purification 2 (Desalting/Dialysis) neutralization->purification2 final_product Deprotected Protein purification2->final_product final_product->analysis

Sources

"synthesis of peptide conjugates with 2-(2',2'-Diethoxyethylthio)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Peptide Bioconjugation via 2-(2',2'-Diethoxyethylthio)acetamide Handles

Introduction and Chemical Rationale

The site-specific conjugation of peptides to fluorophores, polymers, or small-molecule drugs requires conjugation handles that are inert during Solid-Phase Peptide Synthesis (SPPS) yet highly reactive under controlled physiological conditions. While unmasked aldehydes offer excellent chemoselectivity for bioconjugation via oxime or hydrazone ligation, they are prone to side reactions (e.g., irreversible Schiff base formation, racemization, or oxidation) during the repetitive basic cycles of Fmoc-SPPS[1].

To bypass these limitations, the 2-(2',2'-Diethoxyethylthio)acetamide linkage serves as a powerful, masked aldehyde handle. By utilizing a post-synthetic thioether alkylation strategy, a robust diethyl acetal is installed onto the peptide backbone. This acetal acts as a self-validating protecting group that safely traverses synthetic handling before undergoing triggered acidolysis to reveal a highly reactive


-thioether aldehyde[2]. This unmasked aldehyde rapidly engages with aminooxy-functionalized payloads to form hydrolytically stable oxime linkages[3].

Mechanistic Causality in Workflow Design

The protocol described herein avoids the synthesis of complex, pre-formed unnatural amino acids. Instead, it relies on a high-yielding, two-step on-resin modification of standard peptide amines (e.g., the N-terminus or a selectively deprotected Lysine side-chain).

  • Haloacetylation : The target amine is acylated with chloroacetic acid, generating an electrophilic chloroacetamide.

  • Thioether Alkylation : Nucleophilic displacement of the chloride by 2,2-diethoxyethanethiol (in the presence of a mild base) forms the 2-(2',2'-diethoxyethylthio)acetamide moiety directly on the peptide. Thiolates are exceptionally soft nucleophiles, ensuring rapid, quantitative S

    
    2 conversion without cross-reactivity toward other protected residues[4].
    
  • Concurrent Cleavage and Unmasking : Exposing the resin to a High-TFA cleavage cocktail containing water drives the equilibrium of acetal hydrolysis forward. The loss of two ethanol molecules (-74.1 Da net mass shift) yields the reactive aldehyde[5].

  • Aniline-Catalyzed Oxime Ligation : The unmasked aldehyde is reacted with an aminooxy payload. The addition of aniline as a nucleophilic catalyst forms a reactive Schiff base intermediate, which is rapidly displaced by the alpha-effect aminooxy group, overcoming the inherently slow dehydration step of uncatalyzed oxime formation[3].

Conjugation Workflow Diagram

G N1 1. Haloacetylation of Peptide Install -NH-C(=O)-CH2-Cl N2 2. S_N2 Thioether Alkylation React with 2,2-diethoxyethanethiol N1->N2 N3 3. Masked Acetal Conjugate 2-(2',2'-Diethoxyethylthio)acetamide N2->N3 N4 4. Acidolytic Deprotection TFA / H2O Hydrolysis N3->N4 N5 5. Reactive Peptide Aldehyde -NH-C(=O)-CH2-S-CH2-CHO N4->N5 N6 6. Oxime Ligation + Aminooxy-Payload & Aniline N5->N6

Workflow for installing and utilizing the 2-(2',2'-Diethoxyethylthio)acetamide conjugation handle.

Step-by-Step Experimental Protocols

Protocol A: On-Resin Installation of the Acetal Handle

Note: Ensure the target peptide has completed elongation and the final Fmoc group is removed. The resin should be swelled in Dimethylformamide (DMF).

  • Chloroacetylation :

    • Dissolve 10 equivalents of chloroacetic acid and 10 equivalents of N,N'-Diisopropylcarbodiimide (DIC) in anhydrous DMF.

    • Add the solution to the resin-bound peptide. Shake for 30 minutes at room temperature.

    • Causality: Symmetrical anhydrides generated in situ from DIC drive rapid acylation. Chloroacetic acid is preferred over bromoacetic acid to minimize premature, unintended halide displacement during SPPS.

    • Wash the resin thoroughly with DMF (

      
       min) and Dichloromethane (DCM) (
      
      
      
      min).
  • Thioether Formation :

    • Prepare a solution of 10 equivalents of 2,2-diethoxyethanethiol and 15 equivalents of N,N-Diisopropylethylamine (DIPEA) in DMF.

    • Add to the resin and shake for 2 hours.

    • Causality: The DIPEA deprotonates the thiol, forming a highly nucleophilic thiolate that selectively attacks the

      
      -carbon of the chloroacetamide via an S
      
      
      
      2 mechanism, establishing the 2-(2',2'-diethoxyethylthio)acetamide architecture.
    • Wash with DMF (

      
       min) and DCM (
      
      
      
      min). Dry the resin under a nitrogen stream.
Protocol B: Cleavage and Acetal Unmasking
  • Acidolysis :

    • Treat the dried resin with a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H

      
      O (
      
      
      
      ) for 2.5 hours at ambient temperature[5].
    • Causality: TFA serves a dual purpose: it cleaves the peptide from the solid support/removes side-chain protecting groups, while the presence of H

      
      O forces the hydrolysis of the diethoxy acetal into the target aldehyde. TIS scavenges reactive carbocations.
      
  • Isolation :

    • Filter the resin and precipitate the peptide by dispensing the filtrate into 10 volumes of cold diethyl ether (

      
      ).
      
    • Centrifuge to pellet the peptide. The resulting product is the unmasked aldehyde peptide (

      
       relative to the acetal precursor)[2].
      
Protocol C: Chemoselective Oxime Bioconjugation
  • Ligation :

    • Dissolve the aldehyde-peptide in

      
       Sodium Acetate buffer (pH 4.5) to a final concentration of 
      
      
      
      .
    • Add

      
       of the target aminooxy-functionalized payload (e.g., AlexaFluor-488 hydroxylamine).
      
    • Add aniline to a final concentration of

      
       to catalyze the reaction.
      
    • Causality: A pH of 4.5 optimally balances the protonation state required for aniline-imine formation and subsequent alpha-effect nucleophilic attack[3].

  • Purification :

    • Agitate for 1 hour at room temperature. Monitor conversion via LC-MS (Expected mass:

      
       for H
      
      
      
      O loss).
    • Purify the resulting conjugate via preparative RP-HPLC.

Quantitative Process Parameters

To facilitate protocol validation, the following table summarizes the expected kinetic and thermodynamic benchmarks of the diethoxyethylthio-conjugation system.

Reaction PhaseReagent / CatalystExpected ConversionReaction TimeMass Shift (Da)Mechanistic Driver
1. Haloacetylation Cl-CH

COOH / DIC

30 min

High electrophilicity of activated mixed anhydride.
2. Alkylation 2,2-Diethoxyethanethiol

120 min

S

2 displacement driven by soft thiolate nucleophile.
3. Deprotection 95% TFA, 2.5% H

O

150 min

Acid-catalyzed hydrolysis shifted by molar excess of water.
4. Oxime Ligation R-ONH

/ 100 mM Aniline

60 min

Nucleophilic aniline catalysis of the imine intermediate.

References

  • Elmahdy, A., et al. "Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Chemical Science 13, 9084-9092 (2022). URL: [Link]

  • Duflocq, S., et al. "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups." RSC Advances 10, 18012-18016 (2020). URL: [Link]

  • Echalier, A., et al. "Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions." Molecules 25(12), 2822 (2020). URL: [Link]

  • Szychowski, J., et al. "In Situ Deprotection and Dynamic Covalent Assembly Using a Dual Role Catalyst." Journal of the American Chemical Society (RSC archive) (2015). URL: [Link]

  • Mollenhauer, J., et al. "Supplementary Information: Ubiquitin-Aldehyde Diethyl Acetal Synthesis." Max Planck Institute for Multidisciplinary Sciences (2021). URL: [Link]

Sources

In Vivo Applications of Metabolically Stable Thioether Compounds: From Design to Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Thioether Moiety in Modern Therapeutics

The thioether (R-S-R') functional group is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs, including anticancer agents, antipsychotics, and anti-HIV medications.[1][2] Its utility stems from its ability to form stable linkages and engage in key interactions with biological targets.[3] However, the sulfur atom in a thioether is susceptible to in vivo oxidation, a metabolic process primarily catalyzed by Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzymes.[4] This oxidation converts the thioether to a more polar sulfoxide (R-SO-R') and subsequently to a sulfone (R-SO₂-R').[5][6]

This metabolic transformation is a critical consideration in drug design, as it can profoundly alter a compound's pharmacokinetic profile, efficacy, and safety. In some cases, oxidation can lead to inactive metabolites or even generate reactive intermediates responsible for toxicity.[7] Consequently, the development of metabolically stable thioether compounds is a paramount objective for creating safer and more effective therapeutics.[8][9]

This guide provides an in-depth exploration of the strategies used to engineer metabolic stability into thioether-containing molecules and details their subsequent in vivo applications. We will cover the foundational chemistry, field-proven experimental protocols, and data interpretation to empower researchers in their drug development endeavors.

Part 1: Engineering Metabolic Stability in Thioether Compounds

The primary challenge for thioether-containing compounds in vivo is their potential metabolic lability. Several robust strategies have been developed to mitigate this, enhancing the stability and therapeutic potential of these molecules.

Thioether Bridges as Reduction-Resistant Disulfide Surrogates

Many bioactive peptides, such as hormones and toxins, rely on disulfide bonds for their structural integrity and biological function.[10][11] However, these disulfide linkages are readily cleaved in the reducing environments found in vivo (e.g., in plasma), which limits their therapeutic utility.[12]

A highly effective strategy is to replace the labile disulfide bond with a stable, reduction-resistant thioether bridge.[11][13] This is often achieved by synthesizing peptides with non-natural amino acids like cystathionine or by using chemical methods like thiol-ene macrocyclization.[10][14] This substitution often preserves the peptide's critical three-dimensional structure and biological activity while drastically improving its stability and pharmacokinetic half-life.[10][11] The complement inhibitor compstatin, for instance, has been successfully modified with a thioether bridge, maintaining potent activity while gaining superior biological stability for applications in age-related macular degeneration.[10][11]

G cluster_0 Disulfide-Containing Peptide cluster_1 Metabolically Stable Thioether Analog Disulfide Native Peptide (Cys-S-S-Cys) ReducingEnv In Vivo Reducing Environment (e.g., Glutathione) Disulfide->ReducingEnv Cleavage Cleaved Inactive, Linear Peptide ReducingEnv->Cleaved Stable Stable, Active Peptide ReducingEnv->Stable Thioether Thioether Analog (Cys-S-CH2-Cys) Thioether->ReducingEnv Resistant

Caption: Disulfide vs. Thioether Bridge Stability In Vivo.

Stable Linkers for Bioconjugation: The Case of ADCs

Thioether bonds are fundamental to the construction of Antibody-Drug Conjugates (ADCs), where they covalently link a potent cytotoxic payload to a monoclonal antibody.[15][] The stability of this linker is paramount; premature release of the payload can lead to off-target toxicity and reduced efficacy.

The choice of conjugation chemistry has profound implications for in vivo stability.[17]

  • Iodoacetamide/Haloacetyl Chemistry: Reacts with cysteine thiols via an Sₙ2 reaction to form a highly stable and essentially irreversible thioether bond. This is the preferred method when long-term stability is critical.[17]

  • Maleimide Chemistry: Reacts with thiols via a Michael addition. While efficient, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like albumin, leading to deconjugation and payload release.[17][18]

While strategies exist to improve maleimide conjugate stability, the inherent robustness of the iodoacetamide-derived thioether makes it a superior choice where bond integrity is the primary concern.[17] More recent developments include sulfone-based linkers, which also offer improved plasma stability over their maleimide counterparts.[19]

Metabolic Oxidation of Thioethers

Even when used as a stable linker, the thioether moiety itself can be a site of metabolism. The primary metabolic pathway is oxidation.

G Thioether Thioether (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Thioether->Sulfoxide CYP / FMO + [O] Sulfone Sulfone (R-SO2-R') Sulfoxide->Sulfone CYP / FMO + [O]

Caption: Primary Metabolic Pathway of Thioether Oxidation.

This oxidation is predominantly driven by P450 enzymes in the liver.[4] While sometimes this conversion is benign, it can alter the physicochemical properties (e.g., solubility, polarity) of the drug, potentially affecting its distribution and target engagement.[1] Therefore, predicting and mitigating this metabolic "soft spot" is a key aspect of drug design.[9]

Part 2: In Vivo Applications and Methodologies

Metabolically stable thioether compounds are leveraged across a spectrum of in vivo applications, from targeted cancer therapy to advanced bioimaging.

Application: Targeted Cancer Therapy with Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver cytotoxic agents specifically to cancer cells by targeting antigens on their surface.[15] The stability of the thioether linker ensures that the ADC remains intact in circulation, minimizing systemic toxicity and maximizing drug delivery to the tumor.[]

Table 1: Comparative Stability of ADC Linkers

Linker Type Formation Chemistry In Vivo Stability Profile Primary Cleavage Mechanism
Thioether Iodoacetamide + Thiol High . Considered irreversible under physiological conditions.[17] Generally stable; metabolism of the thioether to sulfoxide/sulfone can occur but is not a primary cleavage route for the linker itself.[17]
Thiosuccinimide Maleimide + Thiol Limited . Susceptible to deconjugation.[17][18] Retro-Michael reaction, often facilitated by endogenous thiols like albumin.[17]

| Disulfide | Thiol-Disulfide Exchange | Cleavable . Designed to be stable in plasma but cleaved in the reducing environment inside a cell. | Reduction by intracellular glutathione. |

Protocol 1: In Vivo Stability and Pharmacokinetic Assessment of a Thioether-Linked ADC

This protocol provides a framework for evaluating the stability and PK of an ADC in a preclinical model (e.g., mouse).

Objective: To quantify the concentration of intact ADC, total antibody, and released payload over time in plasma.

Materials:

  • Test ADC (thioether-linked)

  • Female CB-17 SCID mice (or other appropriate strain)

  • Dosing vehicle (e.g., sterile PBS)

  • Blood collection supplies (e.g., K2EDTA tubes)

  • Centrifuge, pipettes, freezers (-80°C)

  • Affinity capture reagents (e.g., Protein A/G magnetic beads)[17]

  • LC-MS/MS system for analysis

Methodology:

  • Animal Dosing and Acclimatization:

    • Acclimatize animals for at least 3 days prior to the study.

    • Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) via the tail vein. Include a vehicle control group.

    • Rationale: IV administration bypasses absorption variables, allowing for a direct assessment of distribution and elimination.

  • Blood Sample Collection:

    • Collect blood samples (approx. 50-100 µL) into K2EDTA tubes at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).[17]

    • Typically, 3 mice are used per time point in a serial sampling design.

    • Process blood to plasma by centrifugation (e.g., 2000 x g for 10 min at 4°C) immediately after collection.

    • Store plasma samples at -80°C until analysis.

    • Rationale: A full time-course is essential to accurately calculate pharmacokinetic parameters like half-life.[17]

  • Sample Preparation for Analysis:

    • Total Antibody Measurement: Use a standard ligand-binding assay (e.g., ELISA) to quantify the total antibody concentration, regardless of conjugation status.

    • Intact ADC Measurement (Immunocapture):

      • Thaw plasma samples on ice.

      • Extract the ADC and other antibody-associated species using affinity capture beads (e.g., Protein A/G).[17]

      • Wash the beads to remove non-specifically bound plasma proteins.

      • Elute the captured antibody species.

    • Rationale: Immunocapture isolates the antibody components from the complex plasma matrix, enabling sensitive and specific analysis by LC-MS.

  • LC-MS/MS Analysis:

    • Analyze the eluted samples from the immunocapture step to determine the concentration of the intact ADC.

    • Analyze the plasma supernatant (after bead removal) to quantify any prematurely released (unconjugated) payload.

    • Rationale: LC-MS/MS provides the mass accuracy and sensitivity needed to differentiate between the intact ADC, partially deconjugated species, and free payload.

  • Data Analysis:

    • Use software like Phoenix WinNonlin to calculate key pharmacokinetic parameters (Half-life (t½), Clearance (CL), Volume of distribution (Vd)) for the total antibody and intact ADC.[17]

    • Plot the concentration-time curves to visualize the stability of the ADC in vivo. A divergence between the total antibody and intact ADC curves indicates deconjugation.

Caption: Experimental Workflow for In Vivo ADC Stability Assessment.

Application: In Vivo Bioimaging

Thioether chemistry is also employed in the design of fluorescent probes for in vivo imaging.[][21] These probes can be designed to detect specific biological molecules or monitor physiological processes. For example, near-infrared (NIR) fluorescent probes containing a thioether linkage can be used for sensitive detection of biothiols (like cysteine and glutathione), which are often upregulated in tumor tissues.[22] The reaction between the probe and the target thiol can trigger a change in fluorescence, allowing for real-time imaging of metabolic activity in living cells and organisms.[22][23]

Protocol 2: In Vitro Metabolic Stability Screening in Human Liver Microsomes (HLM)

Before committing to costly and complex in vivo studies, an in vitro assessment of metabolic stability is essential. This assay predicts how quickly a compound will be metabolized by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a thioether compound.

Materials:

  • Test compound (and positive/negative controls, e.g., Buspirone/Verapamil)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other organic solvent) for reaction quenching

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • On ice, prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL final concentration) and phosphate buffer.

    • Rationale: Keeping the mixture on ice prevents premature enzymatic activity before the reaction is initiated.

  • Incubation:

    • Pre-warm the HLM mixture to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (e.g., 1 µM final concentration).

    • Incubate at 37°C.

    • Rationale: 37°C mimics physiological temperature. NADPH is the essential cofactor that provides the reducing equivalents for CYP enzyme function.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

    • Rationale: Acetonitrile precipitates the microsomal proteins, effectively halting all metabolic activity at that precise time point.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent (unmetabolized) test compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

    • Rationale: A short half-life and high intrinsic clearance suggest the compound is rapidly metabolized and may have poor in vivo stability and low oral bioavailability.[9]

Conclusion and Future Perspectives

The thioether functional group is more than just a simple linker; it is a versatile tool that, when engineered for metabolic stability, enables the development of advanced therapeutics and diagnostics. By replacing labile disulfide bonds, researchers can create robust peptide drugs with superior pharmacokinetic properties.[10] In the realm of bioconjugation, stable thioether linkages are critical for the safety and efficacy of next-generation ADCs.[][17] The continued innovation in synthetic methodologies to create these stable constructs, coupled with robust in vitro and in vivo evaluation protocols, will undoubtedly accelerate the translation of these powerful molecules from the laboratory to the clinic. As our understanding of metabolic pathways deepens, so too will our ability to design thioether compounds with precisely tuned properties for a new era of targeted medicine.

References

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  • Erickson, H. K., Park, P. U., Widdison, W. C., Kovtun, Y. V., Garrett, L. M., Hoffman, K., ... & Goldmacher, V. S. (2010). Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • Iorio, R., Celenza, G., & Montanari, A. (2020). Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology. ScienceOpen. Retrieved from [Link]

  • Miller, A. K., Ebrahim, A., & Kelleher, N. L. (2023). Diverse thioether macrocyclized peptides through a radical SAM maturase. PNAS. Retrieved from [Link]

  • Talele, T. T. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Tumey, L. N., Charati, M., He, T., Sousa, E., Ma, D., Han, X., ... & Zasadny, K. (2021). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Bioconjugate Chemistry. Retrieved from [Link]

  • Qu, H., Ricklin, D., Bai, H., Chen, H., van den Heuvel, H., Lambris, J. D., & Ge, Y. (2011). Synthesis and activity of thioether-containing analogues of the complement inhibitor compstatin. ACS Chemical Biology. Retrieved from [Link]

  • Henderson, M. C., Siddens, L. K., Krueger, S. K., & Williams, D. E. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. Drug Metabolism and Disposition. Retrieved from [Link]

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  • Staben, L. R., Koenig, S. G., Lehar, S. M., Vandlen, R., Zhang, D., Chuh, J., ... & Flygare, J. A. (2015). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Retrieved from [Link]

  • Zhang, T., Cheetham, J., & Wang, W. (2013). IgG1 Thioether Bond Formation in Vivo. The Journal of Biological Chemistry. Retrieved from [Link]

  • Frommeyer, M. (2022). SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES. Purdue University Graduate School. Retrieved from [Link]

  • Wang, R., Zhang, Y., Zhang, Y., Li, Y., Liu, S., Li, H., ... & Zhang, X. (2022). Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe with Large Stokes Shift. Molecules. Retrieved from [Link]

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  • An, G., Lv, K., Li, J., Li, X., Wang, Y., Zhang, Y., ... & Miao, Z. (2019). Design, synthesis and biological evaluation of the thioether-containing lenalidomide analogs with anti-proliferative activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bech, M., Juhl, M., Jensen, A. B., & Kristensen, J. L. (2016). Strategies for improving the solubility and metabolic stability of griseofulvin analogues. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, T., Cheetham, J., & Wang, W. (2013). IgG1 Thioether Bond Formation in Vivo. Semantic Scholar. Retrieved from [Link]

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  • ResearchGate. (n.d.). Thioether-based approaches to multimeric peptides. ResearchGate. Retrieved from [Link]

  • Kruse, D., Marchais-Oberwinkler, S., & Hartmann, R. W. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Optibrium. (2021). How to improve metabolic stability in drug discovery. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative thioether‐containing drugs and bioactive compounds. ResearchGate. Retrieved from [Link]

  • Wang, Y., & Wang, B. (2021). Fluorescent Probes for Live Cell Thiol Detection. MDPI. Retrieved from [Link]

  • Bell, A. T., & Shylesh, S. (2010). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Chen, J., & Wang, J. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Dansette, P. M., & Sarakbi, A. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]

  • Baillie, T. A., & Fettes, A. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Side Reactions of Acetamide-Based Compounds in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the side reactions of acetamide-based compounds, such as iodoacetamide (IAA), in proteomics workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental decisions.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, their probable causes, and detailed, step-by-step solutions.

Problem 1: Incomplete Alkylation of Cysteine Residues

Symptoms:

  • Presence of unmodified cysteine residues in mass spectrometry (MS) data.

  • Reformation of disulfide bonds, leading to protein heterogeneity.

  • Lower than expected identification of cysteine-containing peptides.[1]

Probable Causes:

  • Insufficient Reagent: The concentration of iodoacetamide was too low to fully alkylate all reduced cysteine residues.

  • Suboptimal pH: The reaction buffer pH was too low, preventing the efficient deprotonation of cysteine thiols, which is necessary for the nucleophilic attack.[1]

  • Degraded Reagent: Iodoacetamide is light-sensitive and can hydrolyze in solution.[1][2]

  • Insufficient Incubation Time: The reaction was not allowed to proceed to completion.[2]

Solutions & Scientific Rationale:

Step-by-Step Protocol for Optimal Alkylation:

  • Ensure Complete Reduction: Before alkylation, complete reduction of disulfide bonds is critical. Use a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A typical starting point is 5-10 mM DTT incubated at 56°C for 30-60 minutes.

  • Prepare Fresh Iodoacetamide Solution: Iodoacetamide is unstable in solution and sensitive to light.[2] Always prepare a fresh solution immediately before use and protect it from light.[1][2]

  • Optimize Iodoacetamide Concentration: A molar excess of iodoacetamide over the reducing agent is necessary. A common starting point is a final concentration of 14-20 mM.[1][3] One study found that the highest number of alkylated cysteine peptides was achieved at a concentration of 14 mM iodoacetamide.[3]

  • Maintain Optimal pH: The alkylation reaction is most efficient at a slightly alkaline pH of 8.0-8.5.[1] This pH facilitates the deprotonation of the cysteine thiol group, making it a more potent nucleophile to attack the iodoacetamide.

  • Control Incubation Time and Temperature: A standard incubation is 30 minutes at room temperature in the dark.[2][3] While higher temperatures can increase the reaction rate, they can also promote off-target reactions.[1][4]

  • Quench the Reaction: After the desired incubation time, quench any remaining iodoacetamide by adding a small amount of DTT or another thiol-containing reagent. This prevents further, potentially non-specific reactions.

Problem 2: High Frequency of Off-Target Modifications

Symptoms:

  • Mass spectrometry data reveals a significant number of modifications on residues other than cysteine, such as lysine, histidine, methionine, and the N-terminus of peptides.[3][5]

Probable Causes:

  • Excess Iodoacetamide: A large excess of iodoacetamide can lead to reactions with other nucleophilic amino acid side chains.[2]

  • High pH: pH values above the optimal range increase the nucleophilicity of other groups, such as the ε-amino group of lysine and the imidazole ring of histidine, making them more susceptible to alkylation.[1][6]

  • Prolonged Incubation: Extended reaction times increase the likelihood of slower, off-target reactions occurring.[1]

Solutions & Scientific Rationale:

Experimental Workflow for Minimizing Off-Target Alkylation:

cluster_0 Alkylation Optimization Workflow A Start: Reduced Protein Sample B Titrate Iodoacetamide (e.g., 10-20 mM) A->B Minimize excess C Control pH Strictly (pH 8.0-8.5) B->C Maintain specificity D Optimize Incubation Time (e.g., 20-45 min, in dark) C->D Prevent side reactions E Quench Excess Reagent (e.g., with DTT) D->E Stop reaction F Proceed to MS Analysis E->F

Caption: Workflow to minimize off-target alkylation.

Detailed Mitigation Strategies:

  • pH Control is Critical: Strictly maintain the pH between 7.5 and 8.5.[2] Above this range, the deprotonated forms of lysine and histidine become more prevalent and reactive.

  • Titrate Iodoacetamide Concentration: While an excess is needed, a massive excess should be avoided. Systematically test different concentrations to find the lowest effective concentration for your specific sample.

  • Optimize Reaction Time: For many proteins, 30 minutes is sufficient. You can perform a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the optimal incubation time that maximizes cysteine alkylation while minimizing off-target events.

  • Consider Alternative Alkylating Agents: If off-target modifications remain a significant issue, consider alternatives to iodoacetamide. Acrylamide has been suggested to result in fewer side reactions.[5] However, be aware that other reagents can have their own drawbacks. For instance, 2-chloroacetamide, while reducing off-target alkylation, has been shown to significantly increase methionine oxidation.[7]

ParameterRecommendation for High SpecificityRationale
Iodoacetamide Conc. 14 mMEmpirically shown to be effective while managing side reactions.[3]
pH 8.0 - 8.5Maximizes cysteine thiol reactivity while minimizing reactivity of other nucleophiles.[1]
Temperature Room TemperatureBalances reaction kinetics with the risk of side reactions.[1]
Incubation Time 30 minutes (in the dark)Generally sufficient for complete cysteine alkylation without excessive off-target events.[2][3]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the chemistry and prevention of common side reactions involving acetamide-based compounds and other modifications that can occur during sample preparation.

Q1: What are the most common non-cysteine amino acids alkylated by iodoacetamide and what are the mass shifts?

A1: Besides cysteine, iodoacetamide can react with several other amino acid residues, particularly under non-optimal conditions.[3] The primary off-targets are:

  • Lysine: The ε-amino group can be alkylated.

  • Histidine: The imidazole ring is susceptible to alkylation.[8]

  • Methionine: The thioether side chain can be alkylated.[6]

  • N-terminus: The α-amino group of the peptide or protein can be modified.[3]

These modifications all result in the addition of a carbamidomethyl group, leading to a mass increase of +57.021464 Da .

Q2: My results show a high level of deamidation. Is this related to my alkylation protocol?

A2: Deamidation, the conversion of asparagine (Asn) and glutamine (Gln) to aspartic acid (Asp) and glutamic acid (Glu) respectively, is generally not directly caused by iodoacetamide.[9][10] However, it is a common artifact in proteomics sample preparation that can be exacerbated by conditions similar to those used for alkylation.[9]

  • Mechanism: Deamidation is a non-enzymatic hydrolytic reaction that is highly dependent on pH and temperature.[10][11] It proceeds through a cyclic imide intermediate.[10]

  • Influencing Factors: The slightly alkaline conditions (pH 7-8) often used for tryptic digestion and alkylation can accelerate deamidation.[9]

  • Mass Shift: Deamidation results in a mass increase of +0.984016 Da .[9]

  • Prevention: To minimize deamidation, avoid prolonged exposure to high pH and elevated temperatures during sample preparation.

Q3: I am observing unexpected +16 Da modifications on methionine. What is the cause and how can I prevent it?

A3: A +15.9949 Da mass shift on methionine residues corresponds to oxidation , forming methionine sulfoxide.[12][13] This is a very common modification in proteomics that can occur both in vivo and as an artifact during sample preparation.[12][13]

  • Causes of Artifactual Oxidation:

    • Exposure to atmospheric oxygen, especially over long incubation times (e.g., overnight digestion).[13]

    • Presence of reactive oxygen species (ROS) which can be generated by various reagents or conditions.

    • Some alkylating agents, like 2-chloroacetamide, have been shown to induce higher levels of methionine oxidation compared to iodoacetamide.[7]

  • Prevention:

    • Minimize sample exposure to air.

    • Use fresh, high-purity solvents and reagents.

    • Consider including antioxidants in your buffers, but be cautious as they may interfere with other steps.

    • If studying endogenous oxidation, specialized protocols are available to differentiate it from artifactual oxidation.[12]

Q4: What is formylation and how can it be introduced as an artifact?

A4: Formylation is the addition of a formyl group (+27.9949 Da) to primary amines, such as the N-terminus of a protein or the side chain of lysine.[14][15]

  • Source of Artifact: A primary source of artifactual formylation is the use of formic acid in sample preparation, for example, during protein solubilization or as a mobile phase component in liquid chromatography.[16] The risk of formylation increases with higher concentrations of formic acid, elevated temperatures, and longer incubation times.[16]

  • Biological Relevance: It's important to note that N-terminal formylation is also a biologically relevant post-translational modification, particularly in bacteria and mitochondria.[17][18]

  • Prevention: To prevent unwanted formylation when using formic acid, it is recommended to work at low temperatures (e.g., on ice or even at -20°C for extended periods).[16]

Q5: Can urea in my buffer cause side reactions?

A5: Yes, urea, a common denaturing agent, can lead to a significant side reaction called carbamylation .

  • Mechanism: In aqueous solutions, urea can slowly decompose into isocyanic acid.[19] This reactive species can then modify primary amines, such as the protein N-terminus and the ε-amino group of lysine residues.[19][20]

  • Mass Shift: Carbamylation adds +43.005814 Da to the modified residue.

  • Prevention:

    • Always use fresh, high-quality urea solutions.

    • Avoid heating urea-containing solutions, as this accelerates its decomposition to isocyanic acid.

    • Consider using alternative denaturants like guanidine hydrochloride if carbamylation is a persistent issue.

Summary of Common Artifactual Modifications:

ModificationMass Shift (Da)Affected ResiduesCommon Cause
Carbamidomethylation +57.021464Cys (intended), Lys, His, Met, N-terminusIodoacetamide
Deamidation +0.984016Asn, GlnHigh pH, temperature
Oxidation +15.9949Met, TrpAir exposure, certain reagents
Formylation +27.9949N-terminus, LysFormic acid
Carbamylation +43.005814N-terminus, LysUrea decomposition

III. References

  • Wang, Z., Sa-e, L., & Li, L. (2022). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Analytical Science, 4. [Link]

  • Wang, Z., Sa-e, L., & Li, L. (2024). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Analytical Science, 4, 1512573. [Link]

  • Hao, P., Adav, S. S., Gallart-Palau, X., Sze, S. K., & Bernabéu, C. (2016). Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. Journal of proteome research, 15(8), 2537–2546. [Link]

  • Hoare, M. J., Tan, D., Walker, A. K., & Carroll, K. S. (2024). Proteome-wide analysis of the oxidation state of initiator methionines. Methods in Enzymology, 698, 255-276. [Link]

  • Taggart, J. C., Federspiel, J. D., & Gygi, S. P. (2020). Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. Journal of Proteome Research, 19(3), 1279-1287. [Link]

  • Taggart, J. C., Federspiel, J. D., & Gygi, S. P. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 18(12), 4213-4221. [Link]

  • Perla, B., Ioele, M., & Bonaduce, I. (2011). Deamidation at asparagine and glutamine as a major modification upon deterioration/aging of proteinaceous binders in mural paintings. Analytical chemistry, 83(8), 2906–2913. [Link]

  • Chen, X., Chen, Y. H., & Anderson, V. E. (2002). Residue-specific mass signatures for the efficient detection of protein modifications by mass spectrometry. Analytical chemistry, 74(7), 1772–1779. [Link]

  • Stauffer, D. R., & Konigsberg, W. H. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. In Methods in Molecular Biology (Vol. 1871, pp. 23-34). Springer, New York, NY. [Link]

  • Taggart, J. C., Federspiel, J. D., & Gygi, S. P. (2019). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. Journal of Proteome Research, 18(12), 4213–4221. [Link]

  • Nelson, K. J., & Pasa-Tolic, L. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et biophysica acta, 1824(8), 985–991. [Link]

  • Squier, T. C. (2010). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 29(4), 574-605. [Link]

  • Wang, M., & Li, L. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(1), 143-151. [Link]

  • Wang, M., & Li, L. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(1), 143-151. [Link]

  • Poulsen, J. W., Madsen, C. T., Young, C., & Poulsen, F. M. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3460-3467. [Link]

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. [Link]

  • Wikipedia contributors. (2023, December 2). Iodoacetamide. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2026, from [Link]

  • Vaca, J. A. C., & Van, E. M. (2015). Protein Termini and Their Modifications Revealed by Positional Proteomics. ACS Chemical Biology, 10(7), 1606-1620. [Link]

  • Wang, Z., Sa-e, L., & Li, L. (2024). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Analytical Science, 4. [Link]

  • Perla, B., Ioele, M., & Bonaduce, I. (2011). Deamidation at Asparagine and Glutamine As a Major Modification upon Deterioration/Aging of Proteinaceous Binders in Mural Paintings. Analytical Chemistry, 83(8), 2906–2913. [Link]

  • Chen, X., Chen, Y. H., & Anderson, V. E. (2002). Residue-specific Mass Signatures for the Efficient Detection of Protein Modifications by Mass Spectrometry. Analytical Chemistry, 74(7), 1772-1779. [Link]

  • Gurd, F. R. N. (1967). The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease. Journal of Biological Chemistry, 242(18), 4021-4028. [Link]

  • Wong, N. (2024). Chemical biology tools for studying reversible carbamylation of protein lysine residues by CO2. (Master's thesis). Simon Fraser University. [Link]

  • Yang, Y., & Kon, H. (2015). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Proteomics, 15(13), 2232-2235. [Link]

  • Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(15), 3576–3582. [Link]

  • Mtoz Biolabs. (n.d.). Mechanism of Protein Deamidation and Its Impact on Function. Retrieved from [Link]

  • Chen, X., Chen, Y. H., & Anderson, V. E. (2002). Residue-specific Mass Signatures for the Efficient Detection of Protein Modifications by Mass Spectrometry. Analytical Chemistry, 74(7), 1772-1779. [Link]

  • Bundy, J. L., & Fenselau, C. (2006). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 111-127). CRC Press. [Link]

  • Geyer, P. E., Wewer, V., & Mann, M. (2018). Detecting post-translational modification signatures as potential biomarkers in clinical mass spectrometry. Molecular & Cellular Proteomics, 17(7), 1256-1267. [Link]

  • Matrix Science. (2017, October 16). Step away from the iodoacetamide. Retrieved from [Link]

  • De Luca, S., & Di, M. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules (Basel, Switzerland), 21(6), 743. [Link]

Sources

"minimizing protein precipitation during alkylation with hydrophobic reagents"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the aggregation or precipitation of complex proteins during reduction and alkylation workflows.

When preparing samples for mass spectrometry (MS) or specific bioconjugation assays, alkylation of cysteine residues is mandatory to prevent the spontaneous reformation of disulfide bonds[1]. However, when using hydrophobic, bulky alkylating reagents (e.g., complex fluorophores, N-alkylmaleimides, or heavy isotopically labeled tags), the protein's surface hydrophobicity radically increases. This structural shift frequently triggers rapid, irreversible hydrophobic collapse and precipitation out of the aqueous phase.

Below, you will find our interactive troubleshooting workflow, mechanistic Q&A, and self-validating protocols to rescue your workflow.

Alkylation Troubleshooting Workflow

AlkylationWorkflow Denaturation 1. Denaturation & Reduction (8M Urea or 1-5% SDC) Alkylation 2. Alkylation with Hydrophobic Reagent (e.g., Bulky maleimides) Denaturation->Alkylation Check Precipitation Observed? Alkylation->Check Success Proceed to Buffer Exchange & Proteolytic Digestion Check->Success No (Remains Soluble) Sol1 Phase 1: Buffer & Solvent Tuning Keep [DMSO] < 5% Shift pH ≥ 1.5 units from pI Check->Sol1 Yes (Cloudy/Pellet) Sol1->Alkylation Sol2 Phase 2: Surfactant Shielding Add acid-precipitable SDC or employ FASP Sol1->Sol2 If aggregation persists Sol2->Alkylation Sol3 Phase 3: Thermodynamic Control Temp-leap: Add at 4°C, then warm to 37°C Sol2->Sol3 For extreme hydrophobicity Sol3->Alkylation

Fig 1: Iterative troubleshooting logic for resolving protein precipitation during alkylation.

In-Depth Troubleshooting FAQs

Q1: Why does my protein precipitate instantly upon the addition of my hydrophobic alkylating reagent? Causality: The addition of a hydrophobic alkyl group via a stable thioether bond eliminates the polar thiol (-SH) on the cysteine residue[1]. Because the protein is typically denatured at this stage, interior hydrophobic patches are already exposed to the solvent. The introduction of the reagent—often dissolved in an organic solvent like DMSO—drastically raises the localized lipophilicity. If the buffer pH is too close to the protein's isoelectric point (pI), the lack of electrostatic repulsion causes these highly lipophilic patches to coalesce rapidly, resulting in macroscopic precipitation[2]. Solution: Ensure the reaction buffer pH is at least 1.0 to 1.5 units away from the target protein's pI[2]. Furthermore, add the organic reagent dropwise under gentle vortexing to prevent high localized concentrations of DMSO[2].

Q2: I need to use detergents to keep the protein soluble, but aren't they incompatible with downstream LC-MS/MS? Causality: Standard surfactants like SDS aggressively bind to peptides and suppress ionization in electrospray ionization mass spectrometry (ESI-MS)[3]. However, retaining highly hydrophobic proteins in solution requires micellar shielding[3]. Solution: Use MS-compatible surfactants such as Sodium Deoxycholate (SDC). SDC effectively shields hydrophobic residues during alkylation and digestion but can be easily precipitated out by adding 1% Formic Acid prior to MS injection. Alternatively, deploy the Filter-Aided Sample Preparation (FASP) method, which physically retains the protein on a spin-filter while unwanted detergents are centrifuged away[4].

Q3: How can temperature manipulation prevent aggregation during alkylation? Causality: Intermolecular hydrophobic interactions are entropically driven and often exacerbated by heat. When a hydrophobic reagent is added to a warm (e.g., 37°C) protein solution, the kinetic energy allows rapid collision and aggregation. Solution: Utilize the "Temperature-Leap" tactic. By mixing the protein and hydrophobic reagent at 4°C, you kinetically trap the protein and suppress immediate aggregation. Subsequently warming the solution to 37°C encourages the modified protein to adopt soluble conformations gradually, preventing the signal suppression associated with sudden crashes[5].

Quantitative Optimization Parameters

To aid in experimental design, use the following table to balance solubilization power against downstream mass spectrometry (MS) compatibility.

Reagent / VariableOptimal Working RangeMechanistic RoleMS CompatibilityRemediation Strategy Before MS
DMSO / DMF ≤ 5% (v/v) finalSolubilizes the hydrophobic alkylating reagent.Good (Highly volatile)Evaporates easily; ensure dropwise addition to prevent denaturation.
Sodium Deoxycholate (SDC) 1.0% – 5.0% (w/v)Provides micellar shielding for exposed hydrophobic cores.Moderate (Requires removal)Add 1% Formic Acid to form insoluble deoxycholic acid; centrifuge to remove pellet.
Urea 6 M – 8 MChaotrope; disrupts hydrogen bonds to unfold the protein.Poor (Carbamylation risk)Must be diluted to < 1 M prior to trypsin addition to restore enzyme activity.
Buffer pH vs pI ΔpH ≥ 1.5 unitsImparts a net charge to maximize electrostatic repulsion.HighUtilize volatile buffers like Ammonium Bicarbonate (pH 8.0) if applicable.
Self-Validating Experimental Protocols

The following methodologies are built as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully passed.

Protocol A: The SDC-Mediated Temperature-Leap Alkylation

Ideal for in-solution digestion of membrane proteins or heavily modified bioconjugates.

  • Denaturation: Resuspend your protein pellet (approx. 50 µg) in 100 µL of Denaturation Buffer (2% SDC, 100 mM Tris-HCl, pH 8.5).

    • Causality: SDC intercalates into hydrophobic domains, preventing native aggregation while maintaining compatibility with trypsin.

  • Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Thermal Conditioning: Transfer the sample tube to an ice bath (4°C) for 5 minutes.

  • Alkylation: Dilute your hydrophobic alkylating reagent in 100% DMSO. While gently vortexing the cold protein solution, add the reagent dropwise. Ensure the final DMSO concentration remains below 5% (v/v)[2].

  • Temperature-Leap: Immediately move the reaction from the ice bath to a 37°C thermomixer. Incubate in the dark for 30 minutes.

    • Causality: The leap from 4°C to 37°C manipulates the folding thermodynamics, favoring stable, non-aggregated states as the thioether bonds form[5].

  • Validation Checkpoint: Centrifuge the tube at 14,000 x g for 5 minutes at room temperature.

    • Self-Validation: Inspect the bottom of the tube. If a white, opaque pellet is visible, the hydrophobic shielding failed. Remediation: Increase SDC concentration to 4% and repeat. If the supernatant is completely clear, proceed to proteolytic digestion.

Protocol B: FASP (Filter-Aided Sample Preparation) for Aggressive Reagents

Ideal when extreme chaotropes (e.g., SDS) are strictly required for initial solubility but must be removed prior to MS analysis[4].

  • Lysis & Reduction: Dissolve the protein in 8 M Urea + 1% SDS and 5 mM DTT. Incubate at 56°C for 30 minutes.

  • Filter Loading: Transfer up to 30 µg of the reduced protein onto a 30 kDa MWCO (Molecular Weight Cut-Off) centrifugal filter unit.

  • Validation Checkpoint 1: Centrifuge at 14,000 x g for 15 minutes. Collect the flow-through and test via a rapid Bradford or BCA assay.

    • Self-Validation: If protein is detected in the flow-through, your filter is compromised (ruptured or wrong MWCO). Stop and replace the filter.

  • Buffer Exchange: Wash the filter twice with 200 µL of 8 M Urea (SDS-free) by centrifuging.

    • Causality: Urea keeps the protein unfolded on the filter membrane while the MS-incompatible SDS is flushed out[4].

  • Alkylation on the Filter: Add 100 µL of 8 M Urea containing your hydrophobic alkylating agent. Incubate in the dark at room temperature for 30 minutes.

  • Validation Checkpoint 2: Centrifuge to remove the alkylating buffer. Wash the filter completely with 50 mM Ammonium Bicarbonate to remove the Urea. If the filter clogs or flow drastically slows, the highly alkylated protein has crashed onto the membrane. Remediation: Introduce 0.5% SDC to the Ammonium Bicarbonate wash to restore solubility.

References
  • BenchChem - Technical Support Center: Troubleshooting Protein Precipitation After Biotinylation.
  • Creative Proteomics - Protein Alkylation: Exploring Techniques and Applications.
  • UTHSC Institutional Cores - Sample Preparation | Proteomics and Metabolomics (PMC).
  • PubMed (NIH) - Manipulation of temperature to improve solubility of hydrophobic proteins and cocrystallization with matrix for analysis by MALDI-TOF mass spectrometry.
  • PubMed (NIH) - Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry.

Sources

"quenching excess 2-(2',2'-Diethoxyethylthio)acetamide in labeling reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quenching Excess 2-(2',2'-Diethoxyethylthio)acetamide in Labeling Reactions

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address a highly specific but critical challenge: managing and quenching 2-(2',2'-Diethoxyethylthio)acetamide (CAS: 72619-11-5)[1] during labeling workflows.

Understanding the structural causality of your reagent is the first step to successful bioconjugation. This reagent is a bifunctional linker consisting of an unreactive primary amide, a stable thioether, and a diethyl acetal. Because an acetal is a protected aldehyde, the method you use to "quench" this reagent depends entirely on whether the molecule is in its intact (protected) state or its activated (deprotected) aldehyde state.

Mechanistic Overview: The Causality of Quenching

A common mistake in labeling reactions is attempting to use standard chemical scavengers (like free thiols or glycine) on molecules that are not chemically receptive to them.

  • State A: The Intact Acetal (Protected). Under neutral to basic physiological conditions (pH 7.0–8.0), the 2,2-diethoxyethyl group is sterically shielded and chemically inert. You cannot chemically quench the intact acetal. Adding amines or thiols will do nothing. The only way to remove the excess intact reagent is through physical separation.

  • State B: The Active Aldehyde (Deprotected). If your protocol involves an acidic pretreatment step to hydrolyze the acetal, the reagent converts into 2-(2-oxoethylthio)acetamide. This active aldehyde forms a Schiff base with primary amines (e.g., lysine residues on proteins) and is subsequently stabilized by a reducing agent like sodium cyanoborohydride (NaCNBH₃) via reductive amination[2]. In this state, the excess reagent MUST be chemically quenched using a low-molecular-weight primary amine to prevent unwanted cross-linking[3].

Mandatory Visualization: Quenching Decision Tree

G A 2-(2',2'-Diethoxyethylthio)acetamide (Intact Diethyl Acetal) B Acid-Catalyzed Deprotection (pH < 3.0) A->B Activation step D Physical Removal Required (SEC / Dialysis / UF) A->D If unactivated (Chemically inert) C 2-(2-oxoethylthio)acetamide (Active Aldehyde) B->C Hydrolysis E Conjugation Phase (Protein-NH2 + NaCNBH3) C->E Reductive Amination F Chemical Quenching (Tris/Glycine + NaCNBH3) E->F Quench Excess Aldehyde

Figure 1: Decision tree for isolating or quenching 2-(2',2'-Diethoxyethylthio)acetamide based on activation state.

Troubleshooting Matrix

Symptom / IssueRoot CauseScientific Solution & Causality
High background noise in assays post-labeling (Intact State).Attempting to chemically quench the inert acetal with glycine. The reagent remains in solution.Switch to Physical Removal. Use Size Exclusion Chromatography (SEC) or dialysis. The acetal lacks an electrophilic center for the quencher to attack.
Protein Precipitation or severe cross-linking post-activation.Unquenched active aldehydes are polymerizing or cross-linking multiple protein molecules.Implement Chemical Quenching. Add 50–100 mM Tris or Glycine immediately after the conjugation phase[3].
Complete failure of conjugation (Zero labeling).Amine-containing buffers (Tris, Glycine) were present during the reaction[2].Buffer Exchange. Ensure the primary conjugation buffer is strictly amine-free (e.g., PBS, pH 7.2)[2].

Validated Experimental Protocols

Protocol A: Chemical Quenching of the Activated Aldehyde (Reductive Amination)

Use this protocol ONLY if you have acid-deprotected the reagent to an aldehyde prior to your labeling reaction.

Reagents Required:

  • Quenching Buffer: 1 M Tris-HCl (pH 7.4) OR 1.0 M Ethanolamine (pH 9.6)[2].

  • Reducing Agent: 5 M Sodium cyanoborohydride (NaCNBH₃) in 1 N NaOH[4]. (Note: NaCNBH₃ is highly toxic; perform in a fume hood).

  • Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2[2].

Step-by-Step Methodology:

  • Conjugation Phase: Following the addition of your deprotected 2-(2-oxoethylthio)acetamide to your target protein, add NaCNBH₃ to a final concentration of 20–50 mM to drive Schiff base reduction[3]. Incubate for 2–4 hours at room temperature.

  • Initiate Quench: To consume the unreacted aldehyde, add the Quenching Buffer (1 M Tris-HCl or 1 M Glycine) directly to the reaction mixture to achieve a final concentration of 50–100 mM[3].

  • Drive the Quench Reaction: Ensure NaCNBH₃ is still active in the solution. The primary amines from Tris/Glycine will rapidly form Schiff bases with the excess aldehyde, which the NaCNBH₃ will reduce to stable, harmless secondary amines[2].

  • Incubation: Incubate the mixture for 30–60 minutes at room temperature with gentle end-over-end mixing[2].

  • Final Cleanup: Remove the quenched, low-molecular-weight byproducts via a desalting column (e.g., Sephadex G-25) equilibrated with your final storage buffer[2].

Protocol B: Physical Removal of Intact Acetal

Use this protocol if you are using the intact 2-(2',2'-Diethoxyethylthio)acetamide as a passive linker and need to remove excess reagent before downstream steps.

Step-by-Step Methodology:

  • Column Preparation: Select a Size Exclusion Chromatography (SEC) desalting column with an appropriate Molecular Weight Cut-Off (MWCO)—typically 7K MWCO for standard proteins.

  • Equilibration: Equilibrate the column with at least 3 column volumes (CV) of a degassed pH 7.0–7.5 buffer (e.g., 1X PBS or 100 mM HEPES).

  • Loading: Apply the reaction mixture directly to the center of the resin bed.

  • Elution: Add the equilibration buffer to elute. Because 2-(2',2'-Diethoxyethylthio)acetamide is a small molecule (MW ~207 g/mol ), it will partition deeply into the porous resin matrix, while the much larger labeled protein will elute in the void volume.

Quantitative Data Presentation

Table 1: Optimization Parameters for Aldehyde Quenching[3][4]

Quenching AgentRecommended Final Conc.Optimal pH RangeIncubation Time (RT)Resulting Byproduct
Tris-HCl 50 – 100 mM7.0 – 7.530 minutesWater-soluble secondary amine
Glycine 50 – 100 mM7.0 – 8.030 minutesCarboxylate-bearing amine
Ethanolamine 50 mM9.0 – 9.630 – 60 minutesHydroxyl-bearing amine

Frequently Asked Questions (FAQs)

Q: Can I use DTT (dithiothreitol) or mercaptoethanol to quench this reagent? A: No. Unlike maleimide-based labeling reagents which act as Michael acceptors for thiols, the thioether in 2-(2',2'-Diethoxyethylthio)acetamide is non-electrophilic and highly stable. Adding DTT will not result in a chemical reaction with the acetal or the amide.

Q: Why do I need sodium cyanoborohydride (NaCNBH₃) during the quenching step? A: Schiff bases (the intermediate formed between the aldehyde and your quenching amine) are reversible in aqueous solutions. If you only add Tris or Glycine without a reducing agent, the Schiff base will remain in equilibrium, and the aldehyde could still potentially cross-link your proteins. NaCNBH₃ irreversibly reduces the Schiff base to a stable secondary amine, permanently neutralizing the reactive site[2]. Furthermore, NaCNBH₃ is preferred over Sodium Borohydride (NaBH₄) because it will not prematurely reduce the unreacted aldehydes into non-reactive hydroxyls before the amine can bind[2].

Q: My reductive amination completely failed after using a Tris buffer for protein resuspension. Why? A: Amine-containing buffers (like Tris or Glycine) must be strictly avoided during the primary conjugation step[2]. Tris contains a primary amine that is found in immense molar excess compared to your target protein. It will instantly compete for the active aldehyde, effectively "quenching" the reagent before it ever has a chance to label your protein. Always use amine-free buffers (e.g., PBS, HEPES, or MES) for the conjugation phase, and only introduce Tris at the very end to quench.

References

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Validation of Protein Labeling with Aldehyde-Based Reagents

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic fields of proteomics, drug discovery, and chemical biology, the covalent labeling of proteins is a cornerstone technique for elucidating protein structure, function, and interactions. The introduction of a chemical tag provides a powerful handle for detection, purification, and analysis. However, the success of any labeling experiment hinges on rigorous validation. One must not only confirm that the label is attached but also determine the efficiency of the reaction and, most critically, identify the precise location of the modification.

This guide provides an in-depth comparison and a detailed methodological workflow for validating protein labeling using an aldehyde-based reagent, exemplified by the chemistry of 2-(2',2'-Diethoxyethylthio)acetamide (DEETA), through high-resolution mass spectrometry. While direct literature on DEETA for protein labeling is sparse, its chemical structure suggests a classic and powerful labeling strategy: reductive amination targeting lysine residues. This guide will therefore use the principles of this well-established chemistry to build a robust validation framework, comparing it with other common labeling techniques.

The Chemistry of Aldehyde-Based Labeling

The structure of 2-(2',2'-Diethoxyethylthio)acetamide features a diethoxyethyl group, which is a stable acetal. Under mildly acidic conditions, this acetal can be hydrolyzed to reveal a reactive aldehyde. This aldehyde is the "warhead" of the labeling reagent. It readily reacts with the primary amine on the side chain of a lysine residue, one of the most surface-exposed and nucleophilic amino acids on a protein.[]

The initial reaction forms a Schiff base, which is a reversible imine linkage.[2] To create a stable, permanent covalent bond, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced. This agent selectively reduces the imine to a secondary amine, a process known as reductive amination.[3] This two-step, one-pot reaction is highly specific and results in a stable C-N bond, making it an excellent method for protein conjugation.[2][3][4]

G Reagent DEETA (Acetal) Aldehyde Activated Aldehyde Reagent->Aldehyde Mild Acid (Hydrolysis) SchiffBase Schiff Base Intermediate (R-N=CH-R') Aldehyde->SchiffBase Protein Protein with Lysine (R-NH₂) Protein->SchiffBase + Reversible Reaction LabeledProtein Covalently Labeled Protein (Stable Secondary Amine) SchiffBase->LabeledProtein Reduction Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->LabeledProtein

Caption: Proposed reaction mechanism for DEETA labeling via reductive amination.

The Mass Spectrometry Validation Imperative

Mass spectrometry (MS) is the definitive tool for characterizing covalent modifications on proteins.[5][6][7][8] It provides two critical levels of validation:

  • Confirmation and Stoichiometry: Does the mass of the protein increase by the expected amount, and on average, how many labels are attached per protein?

  • Site Localization: Which specific amino acid(s) have been modified?

A Multi-Tiered Mass Spectrometry Validation Workflow

This workflow combines "top-down" (intact protein analysis) and "bottom-up" (peptide analysis) proteomics strategies to build a complete picture of the labeling event.[7][9]

G Start Protein Labeling Reaction (Protein + DEETA) IntactMS Tier 1: Intact Mass Analysis (ESI-Q-TOF or Orbitrap) Start->IntactMS Confirm Labeling & Stoichiometry Digestion Tier 2: Proteolytic Digestion (e.g., Trypsin) IntactMS->Digestion Proceed if labeling confirmed LCMS Tier 3: Peptide Mapping (LC-MS/MS) Digestion->LCMS Generate Peptides DataAnalysis Tier 4: Data Analysis (Site Identification) LCMS->DataAnalysis Acquire MS/MS Spectra Result Validated Labeled Protein DataAnalysis->Result Pinpoint Modification Site

Caption: A multi-tiered workflow for the validation of protein labeling by mass spectrometry.

Tier 1: Intact Protein Mass Analysis

The first step is to analyze the protein before and after the labeling reaction without any digestion.[7][10][11] This "top-down" approach quickly confirms if the labeling reaction was successful and provides the distribution of labeled species.

Why this is critical:

  • Direct Confirmation: An increase in the protein's molecular weight corresponding to the mass of the DEETA label provides direct evidence of covalent modification.[7]

  • Stoichiometry Assessment: The mass spectrum will show a distribution of peaks: the unmodified protein, protein + 1 label, protein + 2 labels, and so on. This allows for the calculation of the average labeling efficiency.[12]

  • Quality Control: This analysis can reveal unwanted side-reactions or protein degradation.[13]

ParameterUnlabeled Protein (Theoretical)Labeled Protein (Theoretical)Mass Shift per Label
Molecular Weight ~66,430 Da (for BSA)~66,430 Da + (N x 205.3 Da)+205.3 Da

Note: The mass of DEETA (C₈H₁₇NO₃S) is 207.3 g/mol . The net addition during reductive amination (after loss of H₂O from Schiff base formation and addition of 2H from the reducing agent) is C₈H₁₅NO₂S, resulting in a mass shift of +205.3 Da.

Tier 2: Proteolytic Digestion and Peptide Mapping

While intact mass analysis confirms if labeling occurred, it doesn't reveal where. For this, we employ a "bottom-up" proteomics approach.[9][14][15] The labeled protein is digested into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine (K) and arginine (R) residues.

Why this is critical:

  • Site Localization: A lysine residue modified by DEETA will no longer be recognized and cleaved by trypsin.[16] This "missed cleavage" is a strong indicator of modification. The peptide containing the modified lysine will have a mass increase corresponding to the label.

  • Manageable Analysis: Analyzing peptides is technically simpler and provides higher resolution and sensitivity than analyzing large, intact proteins.[9]

Tier 3 & 4: LC-MS/MS and Data Analysis

The peptide mixture from digestion is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[5][8][17] In the mass spectrometer, peptides are first measured (MS1 scan), then selected, fragmented, and their fragments are measured (MS2 scan).

Why this is critical:

  • Unambiguous Identification: The fragmentation pattern (MS2 spectrum) of a peptide is like a fingerprint. By analyzing the masses of the fragment ions (b- and y-ions), we can read the peptide's amino acid sequence.[18]

  • Pinpointing the Site: When a labeled peptide is fragmented, the mass shift from the DEETA label will be observed on the fragment ions containing the modified lysine. This provides definitive, unambiguous proof of the modification site.[6][18]

  • Software-Assisted Analysis: Specialized proteomics software automates the process of matching experimental MS/MS spectra to theoretical spectra from a protein database, flagging peptides with the specific mass shift of the DEETA label.[19]

Comparison with Alternative Labeling Chemistries

The choice of labeling reagent depends on the target residue and the experimental goals. Aldehyde-based chemistry holds distinct advantages and disadvantages compared to other popular methods.

Reagent ClassTarget ResidueCovalent Bond TypeKey AdvantagesKey Disadvantages
Aldehyde (DEETA) Lysine (ε-amine), N-terminus (α-amine)Secondary AmineHighly stable bond; reaction is specific and controllable via reduction step.[2][3]Requires a two-step (one-pot) reaction; potential for Schiff base reversibility if reduction is incomplete.
NHS Ester Lysine (ε-amine), N-terminus (α-amine)AmideFast, single-step reaction; widely available reagents.[20][21]Susceptible to hydrolysis in aqueous buffers, leading to lower efficiency; can be less specific.[22]
Maleimide Cysteine (thiol)ThioetherHighly specific for the less abundant cysteine residue; rapid reaction at neutral pH.[21]Thiol groups can form disulfide bonds, reducing accessibility; potential for off-target reaction with lysine at high pH.[23]
Iodoacetamide Cysteine (thiol)ThioetherForms a very stable thioether bond; less prone to hydrolysis than NHS esters.[12]Slower reaction rate compared to maleimides; light-sensitive.

Detailed Experimental Protocols

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with DEETA
  • Protein Preparation: Prepare a 1 mg/mL solution of BSA in a reaction buffer (e.g., 100 mM MES, pH 6.0).

  • DEETA Activation: Prepare a 100 mM stock solution of DEETA in DMSO. To activate, dilute the stock solution into the reaction buffer and incubate for 30 minutes at room temperature to allow for acetal hydrolysis to the aldehyde.

  • Labeling Reaction: Add the activated DEETA solution to the protein solution at a 20-fold molar excess. Incubate for 2 hours at room temperature with gentle mixing.

  • Reduction: Prepare a fresh 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in 1 M NaOH. Add the reducing agent to the reaction mixture to a final concentration of 20 mM. Incubate for another 1 hour at room temperature.

  • Quenching and Cleanup: Quench the reaction by adding Tris buffer to a final concentration of 50 mM. Remove excess, unreacted label using a desalting column or buffer exchange spin column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Verification: Proceed immediately to mass spectrometry analysis.

Protocol 2: Intact Protein Mass Analysis by ESI-MS
  • Sample Preparation: Dilute the unlabeled control and the cleaned, labeled BSA to 0.1 mg/mL in 0.1% formic acid in water/acetonitrile (50:50).

  • LC-MS Setup: Use a high-resolution mass spectrometer (e.g., Agilent Q-TOF, Thermo Fisher Orbitrap) coupled to a liquid chromatography system.[11]

  • Chromatography: Inject 1-5 µg of protein onto a reverse-phase column (e.g., C4) and elute with a gradient of increasing acetonitrile containing 0.1% formic acid.

  • MS Acquisition: Acquire mass spectra in positive ion mode over a mass range of m/z 500-4000.

  • Data Deconvolution: Use the instrument's software to deconvolute the resulting charge state envelope to determine the neutral mass of the protein species present in the sample.[24]

Protocol 3: In-Solution Tryptic Digestion
  • Denaturation & Reduction: To 50 µg of labeled protein, add 8 M urea to denature. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate cysteine residues, preventing them from re-forming disulfide bonds.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 ZipTip or similar solid-phase extraction method.

Protocol 4: LC-MS/MS Analysis for Site Identification
  • LC-MS/MS Setup: Use a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow liquid chromatography system with a C18 analytical column.

  • Chromatography: Load the desalted peptides onto the column and elute with a 60-90 minute gradient of increasing acetonitrile containing 0.1% formic acid.

  • MS Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. This involves continuously acquiring full MS1 scans, followed by selecting the top 10-20 most intense peptide ions for fragmentation (MS2 scans).

  • Database Searching: Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against the BSA protein sequence.

  • Search Parameters: Crucially, specify a variable modification on lysine (K) corresponding to the mass of the DEETA adduct (+205.3 Da). Also include fixed modifications for cysteine alkylation (carbamidomethyl, +57.02 Da) and other potential modifications like methionine oxidation. Allow for up to two missed cleavages by trypsin.

  • Validation of Results: Manually inspect the MS/MS spectra of identified labeled peptides to confirm that the key b- and y-ion fragments show the expected mass shift, providing the highest level of confidence in site assignment.

Conclusion

References

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  • RSC Publishing. (2023, October 26). Biocatalytic reductive amination as a route to isotopically labelled amino acids suitable for analysis of large proteins by NMR. [Link]

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  • PubMed Central (PMC). (2020, May 22). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

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A Head-to-Head Comparison of Cysteine-Reactive Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The unique nucleophilicity of the cysteine thiol group makes it a frequent participant in diverse biological processes, from catalysis and redox sensing to metal coordination. This reactivity also renders it a prime target for covalent drug development and chemical biology investigations. Cysteine-reactive probes are indispensable tools for identifying and characterizing functional cysteines, screening for covalent inhibitors, and understanding the cellular redox state. However, the expanding arsenal of available probes, each with distinct reactivity profiles and applications, can present a challenge for researchers.

This guide provides a comprehensive, head-to-head comparison of different classes of cysteine-reactive probes. We will delve into their mechanisms of action, evaluate their performance based on key experimental metrics, and provide practical guidance on selecting the optimal probe for your research needs. Our analysis is grounded in peer-reviewed data to ensure scientific integrity and empower you to make informed decisions in your experimental design.

The Chemical Toolbox: Major Classes of Cysteine-Reactive Probes

Cysteine-reactive probes can be broadly categorized based on their electrophilic "warhead," which dictates their reactivity and selectivity. While classic probes offer broad reactivity, newer generations of probes provide enhanced selectivity for cysteines in specific chemical environments.

The Classics: Broad-Spectrum Covalent Probes

These probes react with a wide range of cysteine residues, making them useful for general protein labeling and profiling.

  • Iodoacetamide (IA)-Based Probes: These are classic S-alkylating agents that react with cysteines via an SN2 mechanism. They are highly reactive and have been widely used in proteomics for decades to block free cysteines. A common example is iodoacetamide-alkyne, which allows for subsequent click chemistry-based derivatization.

  • Maleimide-Based Probes: Maleimides react with cysteines through a Michael addition. They are generally more reactive than iodoacetamides and react under milder conditions. However, the resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols, potentially leading to label exchange.

The Next Generation: Tunable and Selective Probes

Recent efforts have focused on developing probes with greater selectivity towards cysteines with specific properties, such as heightened nucleophilicity, which is often associated with functional importance.

  • Electrophilic Probes with Tunable Reactivity: This diverse class of probes, often referred to as activity-based probes (ABPs), features electrophiles that are less reactive than IA and maleimide. This reduced reactivity is key to their enhanced selectivity for hyper-reactive, functionally significant cysteines. A prominent example is the rhodium(II)-catalyzed gold carbene probe, which demonstrates high selectivity for nucleophilic cysteines.

  • Sulfonyl Fluoride Probes: Probes based on sulfonyl fluoride (SF) have emerged as powerful tools for targeting less reactive cysteines. They exhibit remarkable stability and can be tuned to react with specific cysteine residues, including those in challenging protein classes like GTPases.

Head-to-Head Comparison: Key Performance Metrics

The choice of a cysteine-reactive probe should be guided by its performance in the context of the intended application. We have summarized the key performance metrics for representative probes in the table below, based on data from peer-reviewed literature.

Probe Class Reactive Warhead Mechanism Reactivity Selectivity Cell Permeability Bond Stability Key Applications
Iodoacetamide-basedIodoacetamideSN2HighLowVariableHighProteome-wide cysteine labeling, blocking agent
Maleimide-basedMaleimideMichael AdditionHighLowGoodModerate (can be reversible)Protein conjugation, labeling of cell surface thiols
Electrophilic (Tunable)Rhodium(II)-catalyzed gold carbeneCarbene insertionModerateHigh (for nucleophilic cysteines)GoodHighActivity-based protein profiling, covalent inhibitor screening
Sulfonyl FluorideSulfonyl FluorideNucleophilic substitutionTunableHigh (target-specific)GoodHighTargeting less reactive cysteines, drug discovery

Experimental Workflow: Chemoproteomic Profiling of Reactive Cysteines

A common application of cysteine-reactive probes is the identification of reactive cysteines across the proteome, a technique often referred to as "chemoproteomics." Below is a generalized workflow for such an experiment using a clickable probe.

G cluster_0 Cell Culture/Lysate Preparation cluster_1 Labeling and Lysis cluster_2 Enrichment and Digestion cluster_3 Analysis A 1. Treat cells/lysate with probe B 2. Lyse cells (if applicable) A->B C 3. Click Chemistry: Attach reporter tag (e.g., biotin) B->C D 4. Enrich labeled proteins (e.g., with streptavidin beads) C->D E 5. On-bead protein digestion (e.g., with trypsin) D->E F 6. LC-MS/MS analysis of peptides E->F G 7. Identify labeled cysteine sites F->G G cluster_B cluster_C cluster_D A What is your primary goal? B General proteome-wide labeling A->B Broad Coverage C Identifying functional/hyper-reactive cysteines A->C High Selectivity D Targeting a specific, less reactive cysteine A->D Specific Target B1 Iodoacetamide or Maleimide probes B->B1 C1 Tunable electrophilic probes (e.g., Rh-carbene) C->C1 D1 Sulfonyl Fluoride probes or other tailored electrophiles D->D1

A Senior Application Scientist's Guide to Alkylation Reagents in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

For researchers navigating the complexities of quantitative proteomics, every step in the sample preparation workflow is a critical control point. Among these, the alkylation of cysteine residues stands out as a deceptively simple yet profoundly impactful procedure. The choice of alkylating agent can significantly influence data quality, from the number of identified peptides to the accuracy of quantification. This guide provides an in-depth comparison of commonly used alkylation reagents, grounded in experimental evidence and field-proven insights, to empower you to make the most informed decision for your research.

The Imperative of Alkylation: Why We Block Cysteine

Before delving into a comparison of reagents, it is crucial to understand the fundamental purpose of alkylation in a "bottom-up" proteomics workflow.[1][2] Proteins in their native state contain disulfide bonds between cysteine residues, which contribute to their tertiary and quaternary structures. For effective enzymatic digestion (typically with trypsin), these proteins must be denatured and their disulfide bonds reduced to free sulfhydryl (-SH) groups.[3][4]

Alkylation is the subsequent, irreversible capping of these newly formed free thiols.[5] This step is essential for two primary reasons:

  • Preventing Disulfide Re-formation: Without alkylation, the reduced cysteines can readily re-oxidize, forming random disulfide bonds that interfere with complete and consistent enzymatic digestion, ultimately hindering peptide identification and protein sequence coverage.[5][6]

  • Ensuring Homogeneity: Alkylation creates a homogeneous population of modified peptides, which is critical for accurate quantification in mass spectrometry (MS). It prevents the same peptide from appearing in multiple forms (reduced, disulfide-bonded), simplifying data analysis.[6]

The following diagram illustrates the core reduction and alkylation workflow, a foundational process in nearly all quantitative proteomics experiments.

G cluster_0 Protein Preparation Workflow P Native Protein (with Disulfide Bonds) R Reduction (e.g., DTT, TCEP) P->R Unfold & Break S-S A Alkylation (e.g., IAA, CAA, NEM) R->A Cap Free -SH D Enzymatic Digestion (e.g., Trypsin) A->D Prepare for Cleavage LCMS LC-MS/MS Analysis D->LCMS Generate Peptides Keap1Nrf2 cluster_1 Keap1-Nrf2 Redox Signaling ROS Oxidative Stress (ROS) Keap1 Keap1 (Reduced Cysteines) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1_ox Keap1 (Oxidized Cysteines) Keap1->Keap1_ox Cys Oxidation Ub Ubiquitination & Degradation Nrf2->Ub Targeted for Nrf2_free Nrf2 (Stable) Keap1_ox->Nrf2_free Releases ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocates to Nucleus Gene Gene Expression (e.g., HO-1, NQO1) ARE->Gene Activates

Caption: Redox regulation of the Keap1-Nrf2 pathway.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a standard procedure for protein reduction and alkylation in solution, forming the basis for most quantitative proteomics experiments, including isobaric labeling workflows like TMT or iTRAQ. [7][8][9]The causality behind each step is explained to ensure a robust, self-validating system.

Reagents & Materials:

  • Lysis/Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water (prepare fresh or store single-use aliquots at -20°C)

  • Alkylating Agent Stock: 500 mM Iodoacetamide (IAA) in water (must be prepared fresh immediately before use and kept in the dark) [10][11]* Quenching Solution: 500 mM DTT in water

  • Digestion Buffer: 100 mM Tris-HCl, pH 8.5

  • Trypsin: Mass spectrometry grade, reconstituted as per manufacturer's instructions.

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or cell lysate in an appropriate volume of Lysis/Denaturation Buffer to a final protein concentration of 1-5 mg/mL.

    • Vortex thoroughly and incubate for 15 minutes at room temperature to ensure complete denaturation.

    • Causality: 8 M urea is a powerful chaotropic agent that unfolds proteins, making the internal cysteine residues accessible to the reducing agent. [10]The slightly alkaline pH of 8.5 is optimal for the subsequent reduction and alkylation steps. [6]

  • Reduction of Disulfide Bonds:

    • Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5 mM.

    • Incubate for 30-60 minutes at 37°C or 56°C. [10] * Causality: DTT reduces the disulfide bonds (-S-S-) to free sulfhydryl groups (-SH). Incubation at a slightly elevated temperature accelerates this reaction.

  • Alkylation of Cysteines:

    • Cool the sample to room temperature.

    • Add the freshly prepared 500 mM IAA stock solution to a final concentration of 14-15 mM. [10] * Incubate for 30 minutes at room temperature in complete darkness . [6][10] * Causality: IAA irreversibly binds to the free sulfhydryl groups, forming a stable carbamidomethyl derivative. Performing this step in the dark is critical as IAA is light-sensitive and can degrade, leading to reduced efficiency. [6]The molar excess of IAA ensures the reaction proceeds to completion.

  • Quenching the Reaction:

    • Add 500 mM DTT stock solution to a final concentration of 10-15 mM (an excess relative to the IAA).

    • Incubate for 15 minutes at room temperature in the dark.

    • Causality: Adding excess DTT quenches any unreacted IAA, preventing the non-specific alkylation of other amino acids (like lysine, which would interfere with trypsin digestion) during the subsequent lengthy digestion step. [10][12]

  • Preparation for Digestion:

    • Dilute the sample at least 4-fold with Digestion Buffer (e.g., 100 mM Tris-HCl) to reduce the urea concentration to below 2 M.

    • Causality: Trypsin activity is inhibited by high concentrations of urea. Dilution is essential for efficient and specific protein digestion. [10]

  • Enzymatic Digestion:

    • Add trypsin at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

    • The resulting peptide mixture is now ready for desalting and subsequent LC-MS/MS analysis.

Conclusion

The choice of alkylating agent is not a trivial one and requires careful consideration of your experiment's specific goals. Iodoacetamide remains the reliable standard due to its high reactivity, but users must be vigilant about controlling reaction conditions to minimize off-target effects. Chloroacetamide offers superior specificity for cysteine but introduces significant methionine oxidation, a critical trade-off. N-ethylmaleimide excels in specialized applications like redox proteomics but may compromise overall peptide identification in broad discovery experiments. By understanding the underlying chemistry, performance characteristics, and potential artifacts of each reagent, you can design a more robust workflow, ensuring the generation of high-quality, reproducible, and trustworthy quantitative proteomics data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.